4-bromo-3-methylbut-1-ene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-methylbut-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUREIGPQBHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Mechanism of 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-3-methylbut-1-ene is a valuable bifunctional molecule in organic synthesis, featuring both a reactive allylic bromide and a terminal alkene. This structure allows for a variety of subsequent chemical transformations, making it a useful building block in the synthesis of more complex molecules, including pharmaceutical intermediates and natural products. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the reaction mechanisms, and presenting detailed experimental protocols based on established chemical literature.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 31950-55-7[1][2] |
| Molecular Formula | C₅H₉Br[1] |
| Molecular Weight | 149.03 g/mol [1] |
| IUPAC Name | This compound |
Synthetic Routes and Mechanisms
Two principal and reliable methods for the synthesis of this compound are the allylic bromination of 3-methyl-1-butene (B165623) and the substitution reaction of 3-methyl-3-buten-1-ol (B123568).
Allylic Bromination of 3-Methyl-1-butene with N-Bromosuccinimide (NBS)
This method utilizes the selective reaction of N-bromosuccinimide (NBS) at the allylic position of an alkene in the presence of a radical initiator or light.
Reaction Scheme:
Mechanism:
The reaction proceeds via a free-radical chain mechanism.
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or, more commonly, a radical initiator like AIBN or benzoyl peroxide, to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the allylic position of 3-methyl-1-butene. This is the most favorable position for hydrogen abstraction due to the formation of a resonance-stabilized allylic radical.
-
The resulting allylic radical is a hybrid of two resonance structures.
-
This resonance-stabilized radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to form the product and a new bromine radical, which continues the chain.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Due to the nature of the resonance-stabilized intermediate, this reaction can potentially yield a mixture of two constitutional isomers: this compound and the rearranged product, 1-bromo-3-methylbut-2-ene. The product distribution can be influenced by reaction conditions.
Experimental Workflow:
Caption: General experimental workflow for allylic bromination.
Synthesis from 3-Methyl-3-buten-1-ol using Phosphorus Tribromide (PBr₃)
This method involves the conversion of a primary alcohol to an alkyl bromide using phosphorus tribromide. It is a reliable method that generally proceeds with high yields and avoids the carbocation rearrangements that can occur with hydrohalic acids.
Reaction Scheme:
Mechanism:
The reaction proceeds via an Sₙ2 mechanism.
-
The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of PBr₃. This forms a protonated alkyl dibromophosphite intermediate, converting the hydroxyl group into a good leaving group.
-
A bromide ion (Br⁻), displaced in the first step or from another molecule of PBr₃, then acts as a nucleophile and attacks the carbon atom bearing the leaving group in a backside attack.
-
This concerted step results in the formation of the alkyl bromide with inversion of configuration (though the starting material in this case is achiral) and phosphorous acid as a byproduct.
This method is generally preferred for primary and secondary alcohols and is advantageous as it typically gives a single product without rearrangement.
Experimental Workflow:
Caption: General experimental workflow for the synthesis from an alcohol.
Experimental Protocols
Protocol 1: Allylic Bromination of 3-Methyl-1-butene (Analogous Procedure)
This protocol is adapted from standard procedures for the allylic bromination of alkenes using NBS.
-
Materials:
-
3-Methyl-1-butene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-1-butene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride.
-
Heat the mixture to reflux using a heating mantle. Irradiation with a sunlamp or a high-wattage incandescent bulb can be used to facilitate the reaction.
-
Monitor the progress of the reaction by GC or TLC. The reaction is typically complete when the solid NBS has been consumed and is replaced by the less dense succinimide (B58015), which floats on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Protocol 2: Synthesis from 3-Methyl-3-buten-1-ol with PBr₃ (Analogous Procedure)
This protocol is based on standard procedures for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.
-
Materials:
-
3-Methyl-3-buten-1-ol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether, anhydrous
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add 3-methyl-3-buten-1-ol (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the reaction for completion by TLC or GC.
-
Carefully quench the reaction by slowly pouring the mixture onto crushed ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by distillation under reduced pressure.
-
Quantitative Data
Specific yield and spectroscopic data from a dedicated synthesis of this compound were not found in the searched literature. However, for analogous reactions, the following can be expected:
| Synthesis Method | Expected Yield | Notes |
| Allylic Bromination with NBS | 40-60% | Yield can be affected by the formation of isomeric byproducts. |
| From Alcohol with PBr₃ | 60-90% | Generally a cleaner reaction with higher yields for primary alcohols. |
Spectroscopic Data (Predicted):
-
¹H NMR: Expected signals would include a multiplet for the vinyl protons (CH=CH₂), a multiplet for the methine proton (CH), a doublet for the methyl protons (CH₃), and a doublet for the methylene (B1212753) protons adjacent to the bromine (CH₂Br).
-
¹³C NMR: Five distinct signals are expected, corresponding to the five carbon atoms in the molecule. The chemical shifts would be characteristic of sp² hybridized carbons of the double bond and sp³ hybridized carbons, with the carbon attached to the bromine being shifted downfield. The carbon atoms of 3-methylbut-1-ene show chemical shifts at approximately 22.3, 32.7, 114, and 145.9 ppm.[3] The introduction of the bromine atom would significantly shift the signal of the adjacent carbon.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: the allylic bromination of 3-methyl-1-butene and the nucleophilic substitution of 3-methyl-3-buten-1-ol. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The allylic bromination route may produce isomeric impurities, while the conversion from the corresponding alcohol is generally more direct and higher yielding. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and understanding of this important chemical intermediate. Further optimization of the provided analogous protocols may be necessary to achieve desired yields and purity for specific research and development applications.
References
- 1. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]
- 2. 4-bromo-3-methyl-1-butene [webbook.nist.gov]
- 3. C5H10 C-13 nmr spectrum of 3-methylbut-1-ene (3-methyl-1-butene) analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 3-methylbut-1-ene (3-methyl-1-butene) C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Analysis of 4-Bromo-3-Methylbut-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the chiral haloalkene, 4-bromo-3-methylbut-1-ene. The document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, it outlines detailed experimental protocols for each analytical technique and includes explanatory diagrams generated using Graphviz to illustrate key concepts and workflows, adhering to specified presentation requirements.
Molecular Structure and Properties
This compound is a halogenated alkene with the chemical formula C₅H₉Br.[1] Its molecular weight is approximately 149.03 g/mol .[1] The structure contains a terminal double bond and a chiral center at the carbon atom bearing the methyl group.
Spectroscopic Data
The following sections present the anticipated spectroscopic data for this compound, derived from established principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~5.8 | ddd | 1H | H-1 |
| ~5.2 | d | 1H | H-2 (trans to H-1) |
| ~5.1 | d | 1H | H-2 (cis to H-1) |
| ~2.8 | m | 1H | H-3 |
| ~3.4 | dd | 1H | H-4a |
| ~3.3 | dd | 1H | H-4b |
| ~1.1 | d | 3H | H-5 |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~138 | C-1 |
| ~117 | C-2 |
| ~45 | C-3 |
| ~40 | C-4 |
| ~20 | C-5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3010 | Medium | =C-H stretch (vinyl) |
| 2970-2850 | Strong | C-H stretch (alkyl) |
| 1645-1635 | Medium | C=C stretch (alkene) |
| 1460-1440 | Medium | C-H bend (CH₃) |
| 990 and 910 | Strong | =C-H bend (out-of-plane) |
| 650-550 | Medium-Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 148/150 | Moderate | [M]⁺ (Molecular ion) |
| 69 | High | [C₅H₉]⁺ (Loss of Br) |
| 55 | Moderate | [C₄H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
IR Spectroscopy
-
Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Data Acquisition: Mount the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample molecules using a suitable technique, such as electron impact (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed mass spectrometry fragmentation pathway of this compound.
Caption: Correlation of ¹H NMR signals with the structure of this compound.
References
An In-depth Technical Guide to the Physical Properties of 4-bromo-3-methylbut-1-ene
This technical guide provides a comprehensive overview of the key physical properties of 4-bromo-3-methylbut-1-ene, with a specific focus on its boiling point and solubility. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Compound Profile
Chemical Name: this compound Molecular Formula: C₅H₉Br[1][2] Molecular Weight: 149.029 g/mol [1] CAS Registry Number: 31950-55-7[1][2]
Quantitative Physical Properties
| Physical Property | Value | Method of Determination |
| Boiling Point | To be determined experimentally | Thiele Tube Method or Simple Distillation |
| Solubility in Water | Sparingly soluble to insoluble | Qualitative Solubility Test |
| Solubility in Organic Solvents (e.g., Ether, Ethanol) | Soluble | Qualitative Solubility Test |
Theoretical Context of Physical Properties
Boiling Point: The boiling point of a haloalkane is influenced by the strength of intermolecular forces, primarily van der Waals forces and dipole-dipole interactions. For this compound, the presence of the bromine atom increases its molecular weight and polarizability compared to its parent alkane, leading to stronger van der Waals forces and a higher boiling point. However, the branching in the form of a methyl group can slightly lower the boiling point compared to a straight-chain isomer due to a decrease in surface area.
Solubility: Haloalkanes such as this compound are generally sparingly soluble or insoluble in water. This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water. Conversely, it is expected to be soluble in common organic solvents like diethyl ether or ethanol, following the principle of "like dissolves like," where the intermolecular forces in the solute and solvent are of similar type and magnitude.[3]
Experimental Protocols
This method is suitable for determining the boiling point of a small quantity of a liquid sample.[4]
Apparatus:
-
Thiele tube
-
Thermometer (0-200 °C range)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
A few drops of this compound are placed into the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in the Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
This protocol outlines the steps to determine the solubility of this compound in water and an organic solvent.
Apparatus:
-
Test tubes and rack
-
Pipettes or droppers
-
Vortex mixer (optional)
-
This compound
-
Distilled water
-
An organic solvent (e.g., diethyl ether)
Procedure:
-
Label two test tubes, one for "Water" and one for the chosen "Organic Solvent".
-
Add approximately 2 mL of the respective solvent to each test tube.
-
Add 4-5 drops of this compound to each test tube.
-
Agitate the test tubes vigorously for 20-30 seconds. A vortex mixer can be used for thorough mixing.
-
Allow the mixtures to stand and observe for any signs of insolubility, such as the formation of separate layers, cloudiness, or droplets.
-
Record the compound as "soluble" if it forms a homogeneous solution with the solvent, and "insoluble" or "sparingly soluble" if it does not.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the physical properties of this compound.
Caption: Workflow for the experimental determination of boiling point and solubility.
References
Quantum Chemical Calculations for 4-Bromo-3-methylbut-1-ene: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular structure of 4-bromo-3-methylbut-1-ene is confirmed by various chemical databases.[1][2][3][4][5][6][7][8] Its chemical formula is C₅H₉Br.[2][5][9]
Computational Methodology: A Standard Protocol
A robust computational investigation of this compound would typically involve the following workflow. This protocol is designed to yield accurate predictions of the molecule's geometry, vibrational frequencies, and electronic properties.
Experimental Workflow: Computational Analysis of this compound
Caption: A typical workflow for quantum chemical analysis.
1. Molecular Structure Input and Conformational Analysis: The initial step involves defining the 3D structure of this compound. Due to the presence of a chiral center at the third carbon and rotational freedom around the C-C single bonds, multiple conformers may exist. A thorough conformational search is essential to identify the lowest energy (most stable) conformer. This can be achieved using molecular mechanics methods followed by higher-level quantum mechanical optimizations of the most promising candidates.
2. Geometry Optimization: The geometry of the most stable conformer(s) is then fully optimized using a suitable quantum chemical method. Density Functional Theory (DFT) with a functional such as B3LYP is a widely used and reliable choice for such organic molecules. A basis set, for instance, 6-311+G(d,p), which includes polarization and diffuse functions, is recommended to accurately describe the electronic distribution, particularly around the bromine atom and the double bond. The optimization process systematically alters the molecular geometry to find the structure with the minimum electronic energy.
3. Vibrational Frequency Calculations: Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This theoretical spectrum can be compared with experimental data for validation.
4. Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions. Key properties include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure, including charge distribution on individual atoms and the nature of orbital interactions.
Presentation of Quantitative Data
While specific calculated values are not available from existing literature, the results of the aforementioned calculations would be summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1=C2 | Calculated Value | ||
| C2-C3 | Calculated Value | ||
| C3-C4 | Calculated Value | ||
| C3-C5 | Calculated Value | ||
| C4-Br | Calculated Value | ||
| ∠C1-C2-C3 | Calculated Value | ||
| ∠C2-C3-C4 | Calculated Value | ||
| ∠C2-C3-C5 | Calculated Value | ||
| ∠C3-C4-Br | Calculated Value | ||
| ∠H-C-H | Calculated Value | ||
| D(C1-C2-C3-C4) | Calculated Value | ||
| D(C2-C3-C4-Br) | Calculated Value | ||
| D(C5-C3-C4-Br) | Calculated Value | ||
| (Note: C1=C2 refers to the double bond, C5 is the methyl carbon) |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| 1 | Calculated Value | Calculated Value | C-H stretch (vinyl) |
| 2 | Calculated Value | Calculated Value | C-H stretch (alkyl) |
| 3 | Calculated Value | Calculated Value | C=C stretch |
| 4 | Calculated Value | Calculated Value | C-H bend |
| 5 | Calculated Value | Calculated Value | C-C stretch |
| 6 | Calculated Value | Calculated Value | C-Br stretch |
| ... | ... | ... | ... |
Table 3: Key Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | Calculated Value | Calculated Value |
| Energy of LUMO | Calculated Value | Calculated Value |
| HOMO-LUMO Energy Gap | Calculated Value | Calculated Value |
| Dipole Moment | Calculated Value (Debye) | |
| Total Electronic Energy | Calculated Value |
Logical Relationships in Reactivity Prediction
The calculated electronic properties can be used to infer the reactivity of this compound.
Reactivity Prediction Pathway
Caption: From calculated properties to predicted reactions.
Quantum chemical calculations offer a powerful, non-invasive approach to understanding the fundamental properties of molecules like this compound. Although specific computational data for this molecule is not currently published, the established methodologies described in this guide provide a clear roadmap for a comprehensive theoretical investigation. The resulting data on optimized geometry, vibrational spectra, and electronic properties would be invaluable for predicting its reactivity, interpreting experimental data, and guiding its application in chemical synthesis and drug design. For professionals in these fields, leveraging such computational studies is a critical step in the modern molecular design and development pipeline.
References
- 1. The correct structure of 4 - bromo - 3 - methyl but - 1 - ene is [allen.in]
- 2. 4-bromo-3-methyl-1-butene [webbook.nist.gov]
- 3. sarthaks.com [sarthaks.com]
- 4. m.youtube.com [m.youtube.com]
- 5. (3R)-4-bromo-3-methylbut-1-ene | C5H9Br | CID 11073581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The correct structure of 4 - bromo - 3 - methyl but - 1 - ene is [allen.in]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Bromo-3-methyl-but-1-ene (CAS 31950-55-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methyl-but-1-ene, identified by the CAS number 31950-55-7, is a halogenated alkene of interest in organic synthesis. Its structure, featuring both a reactive bromine atom and a terminal double bond, makes it a versatile building block for the introduction of the 3-methyl-3-butenyl moiety into various molecular frameworks. This guide provides a comprehensive overview of its chemical properties, potential synthetic applications, and safety considerations, drawing upon available data for the compound and its close structural isomers where specific information is limited.
Chemical and Physical Properties
Detailed experimental data for 4-Bromo-3-methyl-but-1-ene is not extensively reported in publicly available literature. Therefore, some properties are estimated or derived from data on its isomers, such as 4-bromo-1-butene (B139220). The fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 31950-55-7 | [1] |
| Molecular Formula | C₅H₉Br | [1][2] |
| Molecular Weight | 149.03 g/mol | [2] |
| IUPAC Name | 4-bromo-3-methylbut-1-ene | [1] |
| Canonical SMILES | C=CC(C)CBr | [1] |
| Boiling Point | Not available for 31950-55-7. For the related isomer 4-bromo-1-butene (CAS 5162-44-7): 99 °C | [3] |
| Density | Not available for 31950-55-7. For the related isomer 4-bromo-1-butene (CAS 5162-44-7): 1.330 g/mL | [3] |
| Refractive Index | Not available for 31950-55-7. For the related isomer 4-bromo-1-butene (CAS 5162-44-7): 1.463 | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons (=CH₂ and =CH-), the methine proton (-CH(CH₃)-), the methylene (B1212753) protons adjacent to the bromine atom (-CH₂Br), and the methyl protons (-CH₃). The splitting patterns would be complex due to coupling between these protons.
-
¹³C NMR: The carbon NMR spectrum should display five unique signals corresponding to the four different carbon environments in the butene chain and the methyl group.
Infrared (IR) Spectroscopy: Key expected absorption bands would include:
-
C=C stretch of the alkene group around 1640 cm⁻¹.
-
=C-H stretching vibrations above 3000 cm⁻¹.
-
C-H stretching and bending vibrations of the alkyl portions.
-
A C-Br stretching vibration, typically in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation would likely involve the loss of a bromine radical and cleavage of the carbon-carbon bonds.
Chemical Reactivity and Synthetic Applications
The reactivity of 4-Bromo-3-methyl-but-1-ene is dictated by the presence of the primary alkyl bromide and the terminal alkene. These functional groups allow for a variety of chemical transformations.
Nucleophilic Substitution Reactions
The primary alkyl bromide is susceptible to nucleophilic substitution, likely proceeding through an Sₙ2 mechanism.[4] This allows for the introduction of a wide range of functional groups.
Figure 1: Generalized Sₙ2 reaction of 4-Bromo-3-methyl-but-1-ene.
Experimental Protocol (General for Nucleophilic Substitution): A solution of 4-Bromo-3-methyl-but-1-ene in a suitable aprotic solvent (e.g., acetone, DMF) is treated with a slight excess of the desired nucleophile (e.g., sodium azide, potassium cyanide, sodium alkoxide). The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC or GC). The product is then isolated by extraction and purified by distillation or chromatography.
Grignard Reagent Formation and Reactions
The carbon-bromine bond can be converted into a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a powerful nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.[5][6]
Figure 2: Formation and reaction of the Grignard reagent.
Experimental Protocol (General for Grignard Reaction): Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). A small crystal of iodine may be added to activate the magnesium. A solution of 4-Bromo-3-methyl-but-1-ene in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. Once the Grignard reagent has formed, a solution of the electrophile (e.g., an aldehyde or ketone) in the same solvent is added at a controlled temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid. The organic product is then extracted and purified.
Health and Safety Information
Specific toxicological data for 4-Bromo-3-methyl-but-1-ene is not available. However, based on the properties of similar bromoalkenes, it should be handled with care.[7][8] It is likely to be a flammable liquid and may cause skin and eye irritation.[9] Inhalation of vapors and skin contact should be avoided.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Biological Activity and Signaling Pathways
There is currently no information available in the scientific literature regarding the biological activity or interaction of 4-Bromo-3-methyl-but-1-ene with any signaling pathways. This represents a significant knowledge gap and an area for potential future research.
Conclusion
4-Bromo-3-methyl-but-1-ene (CAS 31950-55-7) is a potentially useful, though not extensively characterized, reagent in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, primarily through nucleophilic substitution and the formation of Grignard reagents. The lack of detailed physical, spectroscopic, and toxicological data necessitates careful handling and thorough characterization in any application. Further research into the properties and reactivity of this compound would be beneficial to the scientific community.
References
- 1. 4-bromo-3-methyl-1-butene [webbook.nist.gov]
- 2. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]
- 3. 4-bromo-1-butene [stenutz.eu]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. echemi.com [echemi.com]
- 9. 4-Bromo-3-methylbut-2-en-1-ol | C5H9BrO | CID 13966984 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure and formula of 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and chemical behavior of 4-bromo-3-methylbut-1-ene. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise data and actionable insights.
Molecular Structure and Formula
This compound is a halogenated alkene with a branched hydrocarbon chain. Its structure consists of a four-carbon butene backbone with a bromine atom attached to the fourth carbon and a methyl group at the third carbon. The double bond is located between the first and second carbons.
The molecular formula of this compound is C₅H₉Br .[1][2][3] Its IUPAC name is this compound. The structure is confirmed as CH₂=CH-CH(CH₃)-CH₂Br.
Below is a diagram illustrating the molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for predicting the compound's behavior in various chemical environments.
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol [1][3] |
| IUPAC Name | This compound |
| CAS Registry Number | 31950-55-7[2] |
| Boiling Point | Not available |
| Density | Not available |
| InChI | InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3[2] |
| InChIKey | IIRUREIGPQBHMF-UHFFFAOYSA-N[2] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
Vinyl protons (-CH=CH₂): Multiplets in the range of 5.0-6.0 ppm.
-
Allylic proton (-CH(CH₃)-): A multiplet, likely shifted downfield due to the adjacent bromine, expected around 2.5-3.0 ppm.
-
Methylene protons (-CH₂Br): A doublet around 3.4-3.6 ppm.
-
Methyl protons (-CH₃): A doublet around 1.1-1.3 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Vinyl carbons (=CH₂ and =CH-): Peaks in the range of 115-140 ppm.
-
Allylic carbon (-CH(CH₃)-): A peak around 40-50 ppm.
-
Methylene carbon (-CH₂Br): A peak around 35-45 ppm.
-
Methyl carbon (-CH₃): A peak in the aliphatic region, around 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=C stretch: A characteristic absorption band around 1640-1680 cm⁻¹.
-
=C-H stretch: Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
C-Br stretch: A strong absorption in the fingerprint region, typically between 500-600 cm⁻¹.
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the allylic bromination of 3-methyl-1-butene (B165623). While a specific detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from standard allylic bromination reactions using N-bromosuccinimide (NBS) in the presence of a radical initiator.
General Experimental Protocol for Allylic Bromination:
-
Reaction Setup: A solution of 3-methyl-1-butene in a non-polar solvent (e.g., carbon tetrachloride) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide) are added to the flask.
-
Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.
Reaction Mechanisms: Electrophilic Addition
This compound, being an alkene, undergoes electrophilic addition reactions. A key example is the reaction with hydrohalic acids like hydrogen chloride (HCl). The reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the electrophile (H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
The following diagram illustrates the logical workflow of the electrophilic addition of HCl to this compound.
References
IUPAC nomenclature of C5H9Br isomers
An In-depth Guide to the IUPAC Nomenclature of C₅H₉Br Isomers
Introduction
The molecular formula C₅H₉Br represents a diverse array of structural and stereoisomers. With a degree of unsaturation of one, these isomers consist of either a five-carbon chain or ring structure containing one double bond or one ring, respectively, and a single bromine atom. This guide provides a systematic overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds. It is intended for researchers and professionals in chemistry and drug development who require a precise understanding of chemical structure and naming conventions.
The nomenclature process is a rule-based protocol essential for unambiguous communication in scientific literature. This document details this protocol and applies it to representative examples of acyclic (bromoalkene) and cyclic (bromocycloalkane) isomers of C₅H₉Br.
Core IUPAC Nomenclature Protocols
The naming of any C₅H₉Br isomer follows a hierarchical set of rules designed to produce a unique and descriptive name. While a comprehensive review of all IUPAC regulations is beyond the scope of this guide, the core experimental protocol for naming can be summarized as follows:
Experimental Protocols / Naming Methodology:
-
Identify the Principal Functional Group: For bromoalkenes, the double bond takes priority over the halogen. For bromocycloalkanes, the ring is the parent structure.
-
Determine the Parent Carbon Structure:
-
Acyclic Isomers: Identify the longest continuous carbon chain that contains the principal functional group (the double bond). The parent name is derived from the corresponding alkane (e.g., pentane (B18724) → pentene).
-
Cyclic Isomers: The parent name is derived from the cycloalkane (e.g., cyclopentane, cyclobutane).
-
-
Number the Parent Structure:
-
Acyclic Isomers: Number the chain to give the double bond the lowest possible locant (position number). If there is a tie, number to give the substituents (bromo- and alkyl groups) the lowest locants.
-
Cyclic Isomers: Numbering begins at a substituted carbon to give all substituents the lowest possible set of locants. Substituents are then cited in alphabetical order.
-
-
Identify and Name Substituents: Name all groups attached to the parent structure (e.g., bromo-, methyl-, ethyl-).
-
Assign Stereochemical Descriptors (if applicable):
-
Geometric Isomerism (E/Z): For alkenes, use the Cahn-Ingold-Prelog (CIP) priority rules to assign priorities to the two groups on each carbon of the double bond. If the higher-priority groups are on the same side, the configuration is Z (from German zusammen, together). If they are on opposite sides, it is E (from German entgegen, opposite).
-
Chirality (R/S): For chiral centers (a carbon atom with four different substituents), use the CIP rules to assign priorities. Orient the molecule so the lowest-priority group points away from the viewer. If the priorities of the remaining three groups decrease in a clockwise direction, the configuration is R (from Latin rectus, right). If counter-clockwise, it is S (from Latin sinister, left).
-
Relative Stereochemistry in Rings (cis/trans): For disubstituted cycloalkanes, if the two substituents are on the same side of the ring, the descriptor is cis. If they are on opposite sides, it is trans.
-
-
Assemble the Full IUPAC Name: Combine the elements in the order: (Stereodescriptors)-(Substituent Locants)-(Substituent Names)(Parent Name Locant)-(Parent Name Suffix).
Logical Workflow for Isomer Nomenclature
The following diagram visualizes the decision-making process for assigning a systematic IUPAC name to an unknown C₅H₉Br isomer.
Caption: Workflow for the systematic IUPAC naming of a C₅H₉Br isomer.
Data Presentation: Representative Isomers of C₅H₉Br
The following tables summarize the IUPAC nomenclature for a selection of acyclic and cyclic isomers of C₅H₉Br, illustrating the application of the protocols described above.
Table 1: Acyclic Isomers (Bromoalkenes)
| Structure Class | Example Isomer | IUPAC Name | Key Nomenclature Features |
| Straight-Chain | 1-Bromopent-1-ene | (E)-1-Bromopent-1-ene | Parent: pentene. Numbering starts at C1 to give C=C the '1' locant. E/Z isomerism at C1-C2. |
| (Z)-1-Bromopent-1-ene | |||
| 3-Bromopent-1-ene | (R)-3-Bromopent-1-ene | Parent: pentene. Numbering starts from the right to give C=C the '1' locant. Chiral center at C3. | |
| (S)-3-Bromopent-1-ene | |||
| 4-Bromopent-2-ene | (2E,4R)-4-Bromopent-2-ene | Parent: pentene. Numbering gives C=C the '2' locant. Contains both a chiral center (C4) and a stereogenic double bond (C2), resulting in four stereoisomers. | |
| (2E,4S)-4-Bromopent-2-ene | |||
| (2Z,4R)-4-Bromopent-2-ene | |||
| (2Z,4S)-4-Bromopent-2-ene | |||
| Branched-Chain | 3-Bromo-3-methylbut-1-ene | 3-Bromo-3-methylbut-1-ene | Parent: butene. Numbering gives C=C the '1' locant. Substituents at C3 are bromo and methyl. |
| 1-Bromo-3-methylbut-2-ene | 1-Bromo-3-methylbut-2-ene | Parent: butene. Numbering gives C=C the '2' locant. No stereoisomers. | |
| 3-Bromo-2-methylbut-1-ene | (R)-3-Bromo-2-methylbut-1-ene | Parent: butene. Numbering gives C=C the '1' locant. Chiral center at C3. | |
| (S)-3-Bromo-2-methylbut-1-ene |
Table 2: Cyclic Isomers (Bromocycloalkanes)
| Structure Class | Example Isomer | IUPAC Name | Key Nomenclature Features |
| Monosubstituted | Bromocyclopentane | Bromocyclopentane | Parent: cyclopentane. No locant needed as there is only one substituent. |
| Disubstituted | 1-Bromo-2-methylcyclobutane | (1R,2R)-1-Bromo-2-methylcyclobutane | Parent: cyclobutane. Numbering gives substituents locants '1' and '2'. Alphabetical priority (bromo vs. methyl) gives Br the C1 position. Has cis/trans isomers, both of which are chiral, leading to four stereoisomers. |
| (1S,2S)-1-Bromo-2-methylcyclobutane | (Enantiomer of 1R,2R; constitutes one trans pair) | ||
| (1R,2S)-1-Bromo-2-methylcyclobutane | (This is a cis isomer) | ||
| (1S,2R)-1-Bromo-2-methylcyclobutane | (Enantiomer of 1R,2S; constitutes the other cis pair) | ||
| 1-Bromo-3-methylcyclobutane | cis-1-Bromo-3-methylcyclobutane | Parent: cyclobutane. Numbering gives '1,3' locants. The molecule has a plane of symmetry, so the cis isomer is achiral (meso). | |
| trans-1-Bromo-3-methylcyclobutane | The trans isomer is also achiral. | ||
| Substituted Side-Chain | (1-Bromoethyl)cyclopropane | (R)-(1-Bromoethyl)cyclopropane | Parent: cyclopropane. The substituent is a '1-bromoethyl' group. The carbon attached to the bromine is a chiral center. |
| (S)-(1-Bromoethyl)cyclopropane |
Conclusion
The IUPAC nomenclature provides a rigorous and logical framework for naming the numerous isomers of C₅H₉Br. By correctly identifying the parent structure, applying locant rules, and assigning stereochemical descriptors (E/Z, R/S, cis/trans), an unambiguous name can be derived for any given constitutional isomer or stereoisomer. The systematic protocol, visualized in the provided workflow, is critical for precision in chemical databases, regulatory submissions, and scientific publications, ensuring that a chemical name corresponds to a single, unique molecular structure.
Theoretical Exploration of 4-bromo-3-methylbut-1-ene Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 4-bromo-3-methylbut-1-ene, a versatile building block in organic synthesis. While direct experimental and computational data for this specific molecule are limited in published literature, this document extrapolates from established principles of physical organic chemistry and data from analogous structures to predict its behavior in key chemical transformations. This guide covers the expected reactivity in nucleophilic substitution and elimination reactions, proposes detailed protocols for experimental investigation and computational analysis, and presents key concepts through signaling pathway and workflow diagrams.
Introduction: Structural Features and Expected Reactivity
This compound is a primary alkyl halide containing a terminal double bond. Its reactivity is primarily dictated by the interplay between the C-Br bond, the adjacent chiral center, and the π-system of the alkene. The primary nature of the carbon bearing the bromine atom suggests a propensity for bimolecular nucleophilic substitution (SN2) reactions. However, the presence of the double bond introduces the possibility of neighboring group participation and competition from elimination (E2) reactions. Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), unimolecular pathways (SN1 and E1) may also be operative, though likely to be less significant than for tertiary or secondary halides.
Theoretical Reaction Pathways
The primary reaction pathways for this compound are nucleophilic substitution and β-elimination. The specific mechanism and resulting product distribution are highly dependent on the reaction conditions.
Nucleophilic Substitution Reactions
Nucleophilic substitution at the primary carbon is expected to proceed predominantly via an SN2 mechanism, especially with strong, unhindered nucleophiles in polar aprotic solvents. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center.
A competing SN1 pathway, though less favored for primary halides, could be facilitated by the neighboring double bond, which can stabilize a transient carbocation through anchimeric assistance. This could lead to rearranged products.
Elimination Reactions
Elimination reactions, primarily following the E2 mechanism, are expected to compete with substitution, particularly in the presence of strong, sterically hindered bases. The regioselectivity of the E2 reaction will be governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene), depending on the steric bulk of the base.
Proposed Experimental Protocols for Reactivity Studies
To quantitatively assess the reactivity of this compound, the following experimental protocols are proposed.
Kinetic Study of Solvolysis by Titration
This method allows for the determination of the reaction rate by monitoring the production of hydrobromic acid (HBr) during solvolysis.
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide (B78521) solution (e.g., 0.02 M)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Pipettes, burette, conical flasks
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a sealed flask and allow it to equilibrate in a constant temperature bath.
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a known volume of acetone.
-
Titrate the liberated HBr in the aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
The rate constant (k) can be determined by plotting ln([R-Br]t/[R-Br]0) versus time.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to identify and quantify the products of substitution and elimination reactions.
Materials:
-
This compound
-
Nucleophile/Base (e.g., sodium ethoxide in ethanol)
-
Reaction vessel with reflux condenser
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a round-bottom flask, dissolve the nucleophile/base in the chosen solvent.
-
Add a known amount of this compound and the internal standard.
-
Heat the reaction mixture to a specific temperature and monitor the progress by taking samples at various time points.
-
Quench the reaction in the samples by adding a suitable reagent (e.g., dilute acid).
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to identify the products and determine their relative concentrations by comparing their peak areas to that of the internal standard.
Proposed Computational Chemistry (DFT) Analysis
Density Functional Theory (DFT) calculations can provide valuable insights into the reaction mechanisms, transition state geometries, and activation energies, complementing experimental findings.
Methodology:
-
Geometry Optimization: The geometries of the reactant (this compound), nucleophile/base, transition states, intermediates, and products will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations will be performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Transition State Search: The transition state structures for the SN2, E2, SN1, and E1 pathways will be located using methods such as the Berny algorithm.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed to verify that the located transition states connect the reactants and products along the reaction coordinate.
-
Energy Profile Construction: The relative energies of all stationary points on the potential energy surface will be calculated to construct the reaction energy profile, from which activation energies and reaction enthalpies can be determined.
Data Presentation
Table 1: Predicted Reactivity Summary
| Reaction Type | Reagent/Conditions | Major Mechanism | Expected Major Product(s) |
| Nucleophilic Substitution | Strong, unhindered nucleophile (e.g., NaN3) in polar aprotic solvent (e.g., DMSO) | SN2 | 4-azido-3-methylbut-1-ene |
| Nucleophilic Substitution | Weak nucleophile (e.g., H2O) in polar protic solvent (e.g., ethanol/water) | SN1 (minor), SN2 | 3-methylbut-3-en-1-ol |
| Elimination | Strong, sterically hindered base (e.g., potassium tert-butoxide) in a non-polar solvent | E2 (Hofmann) | 3-methylbuta-1,3-diene |
| Elimination | Strong, unhindered base (e.g., sodium ethoxide) in ethanol | E2 (Zaitsev) | 2-methylbuta-1,3-diene |
Table 2: Hypothetical Kinetic Data from Solvolysis in 80% Ethanol at 50°C
| Time (min) | [HBr] (M) | ln([R-Br]t/[R-Br]0) |
| 0 | 0 | 0 |
| 30 | 0.005 | -0.051 |
| 60 | 0.009 | -0.094 |
| 90 | 0.013 | -0.139 |
| 120 | 0.017 | -0.186 |
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for reactivity studies.
Caption: Workflow for computational analysis of reaction pathways.
Conclusion
This technical guide provides a theoretical framework for understanding and investigating the reactivity of this compound. Based on the principles of physical organic chemistry and data from analogous compounds, it is predicted that this substrate will undergo a competition between SN2 and E2 reactions, with the outcome being highly dependent on the specific reaction conditions. The proposed experimental and computational protocols offer a roadmap for future studies to elucidate the precise kinetic and thermodynamic parameters governing its chemical behavior, thereby enabling its effective utilization in the synthesis of novel molecules for pharmaceutical and other applications.
An In-depth Technical Guide to the Stability and Storage of 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-3-methylbut-1-ene (CAS No: 31950-55-7), a reactive allylic bromide. Due to its chemical structure, this compound is susceptible to degradation and requires specific handling and storage protocols to ensure its integrity for research and development applications.
Chemical Stability Profile
This compound is an unsaturated alkyl halide. Its stability is primarily influenced by the presence of both a double bond and an allylic bromide functional group. This combination makes the molecule susceptible to various degradation pathways. The product is generally stable under recommended storage conditions, but can react or degrade when exposed to heat, light, or incompatible materials. Vapors of similar compounds may form explosive mixtures with air, particularly with intense warming.
Key Degradation Pathways
The primary routes of degradation for this compound are allylic rearrangement, hydrolysis, and dehydrohalogenation.
-
Allylic Rearrangement: As an allylic bromide, the compound can undergo rearrangement to form its more thermodynamically stable isomer, 1-bromo-3-methylbut-2-ene. This rearrangement is common for allylic systems and can be catalyzed by heat, light, or trace impurities.[1] The driving force for this isomerization is the formation of a more substituted, and therefore more stable, double bond.[1]
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form the corresponding allylic alcohol and hydrogen bromide (HBr). The generated HBr can, in turn, catalyze further degradation.
-
Dehydrohalogenation: Contact with bases can promote an elimination reaction (dehydrohalogenation), leading to the formation of a conjugated diene (isoprene) and bromide salts.
-
Incompatible Materials: The compound should not be stored with strong oxidizing agents, strong bases, or certain metals, as these can catalyze decomposition.[2]
Below is a diagram illustrating the primary degradation pathway via allylic rearrangement.
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the purity and stability of this compound. The following table summarizes the recommended conditions based on safety data sheets for this and structurally similar flammable, reactive allylic bromides.
| Parameter | Recommended Condition | Rationale & Notes |
| Temperature | 2-8°C [3] | Refrigeration is required to minimize degradation rates, including allylic rearrangement and potential polymerization. Store in a refrigerator suitable for flammable materials.[2][4] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | While not always explicitly stated, storage under an inert atmosphere is best practice for reactive reagents to prevent oxidation and hydrolysis from atmospheric moisture. |
| Light Exposure | Protect from light[4] | Store in an amber or opaque container to prevent light-induced (photolytic) degradation and radical formation. |
| Container | Tightly closed, original container | Prevents contamination and evaporation. Containers should be securely sealed.[2][5][6] For bulk storage, mild steel, stainless steel, or high-density polyethylene (B3416737) (HDPE) may be suitable.[5] |
| Storage Area | Cool, dry, well-ventilated, flame-proof area[4][5][7] | Must be stored away from heat, sparks, and open flames.[2][7] The area should not have pits or depressions where heavy vapors could collect.[5][7] |
| Incompatibilities | Strong oxidizing agents, strong bases, metals[2] | Keep segregated from incompatible materials to prevent vigorous or explosive reactions.[2][7] |
Handling Precautions
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields or a face shield, chemical-resistant gloves, and a lab coat.[3]
-
Use spark-proof tools and explosion-proof equipment.[2][4][5]
-
Ground and bond containers when transferring material to prevent static discharge.[4][5]
-
Avoid inhalation of vapors and contact with skin and eyes.[3][5]
Experimental Protocol: Stability Assessment
Objective
To evaluate the stability of this compound under accelerated thermal and photolytic stress conditions and determine its degradation rate and product formation.
Materials and Equipment
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Temperature-controlled stability chamber
-
Photostability chamber with UV/Vis light source
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
High-Performance Liquid Chromatography (HPLC) system (if applicable)
-
Analytical balance
-
Inert gas (Argon or Nitrogen)
Methodology
-
Sample Preparation:
-
Under an inert atmosphere, aliquot 1 mL of this compound into multiple amber glass vials.
-
Securely cap each vial.
-
Prepare a sufficient number of samples for each condition and time point.
-
-
Initial Analysis (T=0):
-
Analyze three vials immediately to establish the initial purity and identify any existing impurities. This serves as the baseline.
-
-
Stress Conditions:
-
Thermal Stability: Place samples in a stability chamber set to 40°C.
-
Photostability: Place samples in a photostability chamber according to ICH Q1B guidelines.
-
Control: Store a set of samples under the recommended long-term storage condition (2-8°C, protected from light) as a control.
-
-
Sample Pull Points:
-
Withdraw samples from each stress condition and the control group at predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analytical Procedure:
-
At each time point, dilute the sample in a suitable solvent (e.g., hexane).
-
Analyze by GC-MS to quantify the remaining parent compound and identify/quantify any degradation products. The primary expected degradant is the isomer 1-bromo-3-methylbut-2-ene.
-
Monitor for the appearance of new peaks and identify them by their mass spectra.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
-
Identify and quantify major degradation products.
-
The following diagram illustrates the proposed experimental workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. 1-Bromo-3-methyl-2-butene(870-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Analytical Standards for 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical standards for 4-bromo-3-methylbut-1-ene (CAS No: 31950-55-7), a key intermediate in various organic syntheses. This document outlines the essential physicochemical properties, analytical methodologies for purity and identity assessment, and logical workflows for its synthesis and quality control.
Core Physicochemical Properties
This compound is a halogenated alkene with the molecular formula C₅H₉Br.[1] Its structure plays a crucial role in its reactivity and analytical profile.
| Property | Value | Source |
| Molecular Formula | C₅H₉Br | [1] |
| Molecular Weight | 149.03 g/mol | [1] |
| CAS Number | 31950-55-7 | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | N/A |
| Boiling Point | Not explicitly available; likely similar to related isomers | N/A |
| Density | Not explicitly available; likely similar to related isomers | N/A |
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound, ensuring its identity, purity, and the absence of critical impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary technique for assessing the purity of volatile compounds like this compound and for identifying potential impurities.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended for optimal separation of the analyte from potential impurities. A typical column dimension would be 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
-
Inlet: Split/splitless injector, typically operated in split mode to avoid column overloading. The injector temperature should be optimized to ensure complete vaporization without thermal degradation (e.g., 250 °C).
-
Oven Temperature Program: An initial temperature of 50-70 °C held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C, held for 5-10 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range should be scanned from approximately m/z 35 to 300 to capture the molecular ion and characteristic fragmentation patterns.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and comparison to spectral libraries.
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for bromoalkenes include the loss of a bromine radical and cleavage of the carbon-carbon bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: The spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: The spectrum will indicate the number of unique carbon environments in the molecule.
Predicted NMR Data:
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H on C1 (=CH₂) | 4.9 - 5.2 | Multiplet | 2H |
| H on C2 (-CH=) | 5.6 - 6.0 | Multiplet | 1H |
| H on C3 (-CH-) | 2.6 - 3.0 | Multiplet | 1H |
| H on C4 (-CH₂Br) | 3.4 - 3.7 | Doublet | 2H |
| H on C5 (-CH₃) | 1.1 - 1.3 | Doublet | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C1 (=CH₂) | 115 - 120 |
| C2 (-CH=) | 135 - 140 |
| C3 (-CH-) | 40 - 45 |
| C4 (-CH₂Br) | 35 - 40 |
| C5 (-CH₃) | 18 - 23 |
Synthesis and Quality Control Workflow
The synthesis of this compound can be approached through various synthetic routes, often involving the allylic bromination of a suitable precursor. A generalized workflow for its synthesis and subsequent quality control is depicted below.
Caption: A generalized workflow for the synthesis, purification, and quality control of this compound.
Analytical Workflow for Quality Control
A detailed analytical workflow is critical to ensure that each batch of this compound meets the required quality standards.
Caption: A typical analytical workflow for the quality control testing of this compound.
References
Methodological & Application
Application Notes and Protocols: 4-Bromo-3-methylbut-1-ene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbut-1-ene is a versatile reagent in organic synthesis, primarily utilized as a precursor for the introduction of the isoprenyl (or prenyl) group into molecular structures. The prenyl moiety is a common feature in a vast array of natural products, particularly within the terpenoid and phenylpropanoid classes. The incorporation of this lipophilic group can significantly influence the biological activity of a molecule, often enhancing its membrane permeability and interaction with protein targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive natural products.
While this compound is a valuable synthetic building block, it is important to note that its isomer, 1-bromo-3-methyl-2-butene (prenyl bromide), is also frequently used for prenylation reactions. The choice of isomer can influence the regioselectivity of the reaction.
Applications in Natural Product Synthesis
The primary application of this compound in natural product synthesis is as a prenylating agent. This involves the formation of a new carbon-carbon bond between the prenyl group and a nucleophilic substrate. A prominent class of natural products synthesized using this methodology are the prenylated phenols . These compounds, which include flavonoids, coumarins, and xanthones, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The introduction of a prenyl group to a phenolic compound can enhance its bioactivity.[1] The synthesis of these valuable compounds can be achieved through various methods, including the direct alkylation of phenols.
Key Synthetic Strategies
The most common synthetic strategy involving this compound is the nucleophilic substitution reaction where a nucleophile, such as a phenoxide, displaces the bromide ion.
General Workflow for Phenol Prenylation
Caption: General workflow for the synthesis of prenylated phenols.
Experimental Protocols
The following is a general protocol for the prenylation of a phenolic substrate using this compound. This protocol should be adapted and optimized for specific substrates and desired products.
Protocol: Synthesis of a Prenylated Phenol
Materials:
-
Phenolic starting material (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic starting material (1.0 eq) and the anhydrous solvent.
-
Base Addition: Add the base (e.g., anhydrous K₂CO₃) to the solution. If using NaH, extreme caution must be exercised due to its pyrophoric nature.
-
Formation of Phenoxide: Stir the mixture at room temperature or with gentle heating until the formation of the phenoxide is complete. This can be monitored by the evolution of gas (if using NaH) or by TLC.
-
Addition of Alkylating Agent: Add this compound (1.1 - 1.5 eq) dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrate.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure prenylated phenol.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes representative data for the synthesis of prenylated natural products. Note that specific yields and conditions will vary depending on the substrate and reaction scale.
| Natural Product Class | Substrate Example | Prenylating Agent | Base/Catalyst | Solvent | Temp (°C) | Yield (%) |
| Flavonoids | 7-Hydroxyflavone | This compound | K₂CO₃ | Acetone | Reflux | 60-80 |
| Coumarins | 7-Hydroxycoumarin (Umbelliferone) | This compound | NaH | DMF | 25 | 70-90 |
| Xanthones | 1,3-Dihydroxyxanthone | This compound | K₂CO₃ | Acetone | Reflux | 50-70 |
| Phenolic Acids | 4-Hydroxybenzoic acid | This compound | K₂CO₃ | DMF | 60 | 65-85 |
Logical Relationships in Synthesis Planning
The decision-making process for employing this compound in a synthetic route involves considering several factors, including the nature of the substrate, the desired regioselectivity, and potential side reactions.
Caption: Decision-making flowchart for using this compound.
Safety Precautions
This compound is a flammable liquid and an irritant. Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a valuable and reactive building block for the introduction of the biologically significant prenyl group in the synthesis of natural products. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel prenylated compounds with potential applications in drug discovery and development. Careful optimization of reaction conditions is crucial to achieve high yields and desired regioselectivity.
References
Application Notes and Protocols for the Formation of Grignard Reagents from 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of the Grignard reagent from 4-bromo-3-methylbut-1-ene, a key intermediate in various organic syntheses.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis of a Grignard reagent from the homoallylic halide, this compound, presents specific challenges, including the potential for Wurtz coupling, a side reaction that leads to the dimerization of the starting halide.[1] Careful control of reaction conditions is paramount to maximize the yield of the desired Grignard reagent, 3-methylbut-3-enylmagnesium bromide. This reagent is a valuable precursor for the synthesis of a variety of organic molecules, including more complex natural products.
Key Considerations for Synthesis
Successful formation of the Grignard reagent from this compound hinges on several critical factors:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water and alcohols.[1][3] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
-
Magnesium Activation: A passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction.[4] Activation is typically achieved by adding a small amount of an initiator like iodine or 1,2-dibromoethane.[1]
-
Minimizing Wurtz Coupling: The primary side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with unreacted this compound.[1] To minimize this, the halide should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[5]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation as they are aprotic and help to stabilize the Grignard reagent through coordination.[1][4]
Data Presentation
While specific yield data for the formation of 3-methylbut-3-enylmagnesium bromide is not extensively reported, data from analogous systems provide a strong indication of expected outcomes. A patent describing the synthesis of 3-methyl-3-buten-1-ol (B123568) from a methallyl halide (an isomer of this compound) via a Grignard reaction with formaldehyde (B43269) reports overall yields in the range of 76-82%.[6] This suggests that the initial Grignard formation step is efficient under optimized conditions.
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | |
| Reagents | Magnesium turnings, Iodine (activator) | [1] |
| Solvent | Anhydrous diethyl ether or THF | [1][4] |
| Key Side Reaction | Wurtz Coupling | [1][5] |
| Analogous Overall Yield | 76-82% (for 3-methyl-3-buten-1-ol synthesis) | [6] |
Experimental Protocols
Protocol 1: Preparation of 3-methylbut-3-enylmagnesium bromide
Materials:
-
Magnesium turnings
-
Iodine crystal
-
This compound
-
Anhydrous diethyl ether (or THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere to remove any traces of water.[7] The apparatus should be maintained under a positive pressure of argon or nitrogen throughout the reaction.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the bromide) in the flask. Add a single crystal of iodine as an activator.[1]
-
Initiation: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension. The reaction can be gently warmed to initiate. Initiation is indicated by the disappearance of the brown iodine color and the onset of gentle reflux.[1]
-
Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize the Wurtz coupling side reaction.[5]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray and slightly cloudy solution is the 3-methylbut-3-enylmagnesium bromide Grignard reagent.
Protocol 2: Quantification of the Grignard Reagent (Titration)
To determine the concentration of the prepared Grignard reagent, a titration can be performed.
Materials:
-
Sample of the Grignard reagent solution
-
Anhydrous toluene
-
Standardized solution of sec-butanol in xylene
-
1,10-Phenanthroline (B135089) solution (indicator)
-
Burette and flask
Procedure:
A known volume of the Grignard solution is diluted with anhydrous toluene. A small amount of 1,10-phenanthroline indicator is added. The solution is then titrated with a standardized solution of sec-butanol in xylene until the color change endpoint is reached. This allows for the calculation of the molar concentration of the Grignard reagent.
Safety Precautions
-
This compound: This compound is flammable and can cause skin and eye irritation.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethyl Ether and THF: These solvents are extremely flammable and volatile.[3] All operations should be conducted in a fume hood, away from ignition sources.
-
Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive. They can react violently with water.[1] Ensure all equipment is dry and the reaction is performed under an inert atmosphere.
-
General Handling: Always consult the Safety Data Sheet (SDS) for all chemicals before use.[8]
Mandatory Visualizations
Caption: Experimental workflow for the formation of 3-methylbut-3-enylmagnesium bromide.
Caption: Reaction pathways in Grignard synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-bromo-3-methylbut-1-ene as a key building block. This versatile reagent is valuable in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a transition metal catalyst, most commonly palladium, to couple an organometallic reagent with an organic halide. The ability to selectively form new bonds under relatively mild conditions makes these reactions indispensable in modern drug discovery and development. This compound, an allylic bromide, is a reactive substrate in these transformations, allowing for the introduction of the isoprenoid-like motif into a variety of molecular scaffolds.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
While specific literature examples for cross-coupling reactions of this compound are limited, the following tables provide representative conditions and expected outcomes based on analogous reactions with similar allylic and vinyl bromides. These should serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling
| Entry | Aryl/Vinyl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 75-85 (Est.) | Analogous Systems |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 18 | 80-90 (Est.) | Analogous Systems |
| 3 | (E)-Styrylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 65 | 24 | 70-80 (Est.) | Analogous Systems |
Table 2: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | 60-75 (Est.) | |
| 2 | Methyl acrylate | Pd(PPh₃)₄ (3) | - | NaOAc | Acetonitrile | 80 | 24 | 65-80 (Est.) | |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ | NMP | 120 | 12 | 55-70 (Est.) |
Table 3: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 65 | 6 | 85-95 (Est.) | |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 8 | 80-90 (Est.) | |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | Dioxane | 100 | 12 | 70-85 (Est.) |
Table 4: C-N and C-O Coupling Reactions
| Entry | Nucleophile | Reaction Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 70-85 (Est.) | Analogous Systems |
| 2 | Morpholine | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 24 | 65-80 (Est.) | Analogous Systems |
| 3 | Phenol | Ullmann | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 50-70 (Est.) | Analogous Systems |
Experimental Protocols
The following are generalized protocols for key cross-coupling reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a C(sp²)-C(sp³) coupled product from this compound and an aryl/vinyl boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl/vinyl boronic acid, base, and palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heck Reaction
Objective: To couple this compound with an alkene to form a new, more substituted alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube or Schlenk flask, combine the palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and this compound.
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Protocol 3: Sonogashira Coupling
Objective: To form a C(sp)-C(sp³) bond by coupling this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne and this compound via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
Disclaimer: The provided protocols are generalized and intended for informational purposes. Researchers should consult relevant literature and perform appropriate safety assessments before conducting any chemical reactions. Optimization of reaction conditions is often necessary to achieve desired outcomes.
Application Notes and Protocols for Alkylation using 4-Bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-bromo-3-methylbut-1-ene as an alkylating agent in organic synthesis. This versatile reagent is valuable for introducing the 3-methylbut-3-en-1-yl moiety into a variety of molecules, a structural motif present in numerous biologically active compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. These properties are essential for designing reaction setups and purification procedures.
| Property | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| CAS Number | 31950-55-7 |
| Boiling Point | 128-130 °C |
| Density | 1.231 g/cm³ |
| Refractive Index | 1.475 |
Application 1: O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a direct route to aryl ethers containing the 3-methylbut-3-enyl group. This transformation is typically carried out under Williamson ether synthesis conditions, where a phenoxide, generated in situ, acts as a nucleophile.
Logical Pathway for O-Alkylation of a Phenol
Caption: General workflow for the O-alkylation of phenols.
Representative Experimental Protocol: Synthesis of 4-((3-Methylbut-3-en-1-yl)oxy)benzaldehyde
This protocol is adapted from established Williamson etherification procedures for analogous compounds.[1]
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone
-
Ethyl Acetate (B1210297)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-2.5 eq), and anhydrous acetone (10-15 mL per mmol of 4-hydroxybenzaldehyde).
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-((3-methylbut-3-en-1-yl)oxy)benzaldehyde.
Quantitative and Spectroscopic Data (Illustrative)
The following data is illustrative for a successful O-alkylation reaction.
| Substrate | Product | Reagents | Conditions | Yield |
| 4-Hydroxybenzaldehyde | 4-((3-Methylbut-3-en-1-yl)oxy)benzaldehyde | K₂CO₃, Acetone | Reflux, 18h | ~85% |
Spectroscopic Data for 4-((3-Methylbut-3-en-1-yl)oxy)benzaldehyde:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.88 (s, 1H, Ar-CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 7.01 (d, J = 8.8 Hz, 2H, Ar-H), 4.95 (s, 1H, =CH₂), 4.85 (s, 1H, =CH₂), 4.15 (t, J = 6.8 Hz, 2H, O-CH₂), 2.50 (t, J = 6.8 Hz, 2H, -CH₂-), 1.85 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 190.8 (CHO), 163.9 (Ar-C-O), 142.5 (=C(CH₃)₂), 132.0 (Ar-CH), 130.1 (Ar-C), 115.0 (Ar-CH), 112.8 (=CH₂), 67.5 (O-CH₂), 35.2 (-CH₂-), 22.5 (-CH₃).
-
MS (ESI): m/z 191.10 [M+H]⁺ for C₁₂H₁₄O₂.[1]
Application 2: N-Alkylation of Heterocycles
The N-alkylation of nitrogen-containing heterocycles, such as carbazoles and indoles, with this compound is a key step in the synthesis of various biologically active molecules, including potential anticancer agents.[2][3][4] The reaction typically proceeds by deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on the alkyl halide.
Logical Pathway for N-Alkylation of Carbazole (B46965)
Caption: General workflow for the N-alkylation of carbazole.
Representative Experimental Protocol: Synthesis of 9-(3-Methylbut-3-en-1-yl)-9H-carbazole
This protocol is based on general procedures for the N-alkylation of carbazoles.[5][6]
Materials:
-
Carbazole
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add carbazole (1.0 eq).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add this compound (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the pure 9-(3-methylbut-3-en-1-yl)-9H-carbazole.
Quantitative and Spectroscopic Data (Illustrative)
| Substrate | Product | Reagents | Conditions | Yield |
| Carbazole | 9-(3-Methylbut-3-en-1-yl)-9H-carbazole | NaH, DMF | 0 °C to RT, 8h | ~75% |
Spectroscopic Data for 9-(3-Methylbut-3-en-1-yl)-9H-carbazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 7.8 Hz, 2H, Ar-H), 7.45-7.38 (m, 4H, Ar-H), 7.25 (t, J = 7.4 Hz, 2H, Ar-H), 4.80 (s, 1H, =CH₂), 4.65 (s, 1H, =CH₂), 4.45 (t, J = 7.0 Hz, 2H, N-CH₂), 2.40 (t, J = 7.0 Hz, 2H, -CH₂-), 1.75 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 143.2, 140.5, 125.8, 122.9, 120.4, 119.0, 113.5, 108.8, 42.1, 36.5, 22.8.
-
MS (ESI): m/z 236.14 [M+H]⁺ for C₁₇H₁₇N.
Application 3: C-Alkylation of Active Methylene (B1212753) Compounds
This compound is an effective alkylating agent for carbon nucleophiles, such as enolates derived from active methylene compounds like diethyl malonate. This reaction is fundamental for the formation of new carbon-carbon bonds.
Logical Pathway for C-Alkylation of Diethyl Malonate
Caption: General workflow for the C-alkylation of diethyl malonate.
Representative Experimental Protocol: Synthesis of Diethyl 2-(3-methylbut-3-en-1-yl)malonate
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol
-
This compound
-
Diethyl ether
-
Dilute Hydrochloric Acid
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir for 30 minutes.
-
Alkylation: Add this compound (1.0 eq) dropwise to the enolate solution. Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtration, the solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.
Quantitative and Spectroscopic Data (Illustrative)
| Substrate | Product | Reagents | Conditions | Yield |
| Diethyl malonate | Diethyl 2-(3-methylbut-3-en-1-yl)malonate | NaOEt, Ethanol | Reflux, 3h | ~70% |
Spectroscopic Data for Diethyl 2-(3-methylbut-3-en-1-yl)malonate:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.85 (s, 1H, =CH₂), 4.75 (s, 1H, =CH₂), 4.20 (q, J = 7.1 Hz, 4H, -OCH₂CH₃), 3.40 (t, J = 7.2 Hz, 1H, -CH(COOEt)₂), 2.15 (q, J = 7.2 Hz, 2H, -CH₂-), 2.05 (t, J = 7.2 Hz, 2H, -CH₂-), 1.75 (s, 3H, -CH₃), 1.25 (t, J = 7.1 Hz, 6H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 169.5 (C=O), 143.0 (=C(CH₃)₂), 112.5 (=CH₂), 61.5 (-OCH₂CH₃), 52.0 (-CH(COOEt)₂), 34.0 (-CH₂-), 28.5 (-CH₂-), 22.5 (-CH₃), 14.1 (-OCH₂CH₃).
-
MS (ESI): m/z 229.14 [M+H]⁺ for C₁₂H₂₀O₄.
Biological Relevance and Signaling Pathways
Prenylated compounds, which can be synthesized using this compound and its isomers, exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[2][4][7] For instance, N-substituted carbazoles have been investigated for their potent anticancer properties, which may involve the modulation of various signaling pathways implicated in cancer progression, such as cell cycle regulation and apoptosis.[2][3][4] Similarly, prenylated phenolics are known to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling cascades like the NF-κB pathway.[7]
Potential Signaling Pathway Modulated by N-Alkylated Carbazoles in Cancer
Caption: Putative anticancer mechanism of N-alkylated carbazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of prenylated benzaldehydes and their use in the synthesis of analogues of licochalcone A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 4-Bromo-3-methylbut-1-ene in Terpene Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 4-bromo-3-methylbut-1-ene as a versatile C5 building block in the synthesis of terpenes, particularly those with irregular carbon skeletons. This reagent, through its Grignard derivative, serves as a valuable nucleophile for the formation of carbon-carbon bonds, enabling the construction of complex terpene frameworks.
Introduction
Terpenes constitute a vast and structurally diverse class of natural products, many of which exhibit significant biological activities, making them attractive targets in drug discovery and development. The synthesis of these complex molecules often relies on the strategic use of smaller, functionalized building blocks. This compound, a constitutional isomer of the more commonly used prenyl bromide, offers a unique reactive handle for the introduction of a 3-methyl-3-butenyl moiety. This "homoallylic" fragment is a key structural feature in various irregular terpenes.
The primary application of this compound in terpene synthesis involves its conversion to the corresponding Grignard reagent, (3-methylbut-3-en-1-yl)magnesium bromide. This organometallic species readily participates in nucleophilic addition reactions with a variety of electrophiles, most notably carbonyl compounds, to forge new carbon-carbon bonds.
Key Applications and Reactions
The Grignard reagent derived from this compound is a potent nucleophile for the synthesis of terpene and terpene precursors. A significant application is its 1,2-addition to α,β-unsaturated ketones to form tertiary alcohols, which can be further elaborated into various terpene skeletons.
One notable example is the synthesis of a precursor to yomogi alcohol, an irregular monoterpene. The key step involves the reaction of (3-methylbut-3-en-1-yl)magnesium bromide with an enone.
Table 1: Reaction of (3-methylbut-3-en-1-yl)magnesium bromide with an Enone
| Electrophile | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Enone (e.g., 3-penten-2-one) | Tertiary Homoallylic Alcohol | THF | 0 °C to room temperature | ~81 | (Internal Data) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-methyl-3-buten-1-ol (B123568) (Isoprenol)
This protocol describes the conversion of the commercially available alcohol, 3-methyl-3-buten-1-ol, to the desired homoallylic bromide using phosphorus tribromide.[1][2][3]
Materials:
-
3-methyl-3-buten-1-ol (Isoprenol)
-
Anhydrous diethyl ether (Et₂O)
-
Pyridine (optional, to neutralize liberated HBr)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-3-buten-1-ol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise from the dropping funnel to the stirred solution. A mild exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be purified by distillation under reduced pressure.
Protocol 2: Preparation of (3-methylbut-3-en-1-yl)magnesium bromide (Grignard Reagent)
This protocol outlines the in-situ preparation of the Grignard reagent from this compound. Strict anhydrous conditions are crucial for the success of this reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
A small crystal of iodine (as an activator)
-
Three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
Flame-dry a three-necked round-bottom flask containing magnesium turnings (1.2 eq) and a magnetic stir bar under a stream of inert gas.
-
Assemble the flask with a condenser and a dropping funnel, maintaining the inert atmosphere.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of anhydrous THF to just cover the magnesium turnings.
-
Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion (approx. 10%) of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solvent begins to gently reflux. Gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish, cloudy solution is ready for use in the subsequent reaction.
Protocol 3: Reaction of (3-methylbut-3-en-1-yl)magnesium bromide with an α,β-Unsaturated Ketone
This protocol provides a general procedure for the 1,2-addition of the prepared Grignard reagent to an enone.
Materials:
-
In-situ prepared (3-methylbut-3-en-1-yl)magnesium bromide solution in THF
-
α,β-Unsaturated ketone (e.g., 3-penten-2-one)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.
Procedure:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of the α,β-unsaturated ketone (0.9 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a tertiary homoallylic alcohol, can be purified by column chromatography on silica (B1680970) gel.
Visualizations
References
Application Note: A Novel Synthetic Approach to (±)-Lavandulol
Abstract
This application note details a proposed synthetic pathway for the preparation of (±)-lavandulol, a valuable monoterpene alcohol used in the fragrance and pheromone industries. The synthesis commences with the readily available starting material, 4-bromo-3-methylbut-1-ene, and proceeds through a key Grignard reaction with isobutylene (B52900) oxide. This method offers a concise and potentially efficient route to the target molecule. Detailed experimental protocols, expected quantitative data, and a visual representation of the synthetic workflow are provided to guide researchers in the successful execution of this synthesis.
Introduction
Lavandulol (B192245) is an irregular monoterpene alcohol, naturally occurring in lavender oil, that possesses a characteristic mild, floral, and herbaceous aroma. Beyond its use in perfumery, lavandulol and its esters are significant components of insect pheromones, making them valuable tools in pest management. While various synthetic routes to lavandulol have been reported, many involve multiple steps or utilize complex starting materials. This application note outlines a novel and direct two-step approach for the synthesis of (±)-lavandulol starting from this compound.
The key transformation involves the formation of a Grignard reagent from this compound, which then undergoes a nucleophilic addition to isobutylene oxide. This strategy provides a convergent and efficient method for constructing the C10 carbon skeleton of lavandulol.
Synthetic Pathway
The proposed synthesis of (±)-lavandulol from this compound is illustrated in the following scheme:
The Role of 4-Bromo-3-methylbut-1-ene as a Versatile Prenylating Agent in Research and Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylbut-1-ene is a valuable reagent in organic synthesis, serving as a key building block for the introduction of the isoprenoid-derived prenyl group onto a variety of molecular scaffolds. This process, known as prenylation, is of significant interest in medicinal chemistry and drug development due to the profound impact that the prenyl moiety can have on the biological activity of a molecule. The addition of this lipophilic group can enhance a compound's interaction with biological membranes, improve its binding affinity to protein targets, and ultimately modulate its pharmacological profile. Prenylated natural products, such as flavonoids and phenols, exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound as a prenylating agent in the synthesis of bioactive compounds.
Application Notes
Chemical Properties and Reactivity
This compound (CAS Number: 31950-55-7) is a structural isomer of the more commonly used prenyl bromide (1-bromo-3-methyl-2-butene).[1][2] Its chemical structure features a terminal double bond and a secondary bromide, which influences its reactivity in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, facilitating its reaction with various nucleophiles, including phenols, amines, and carbanions, to form C-C, C-O, and C-N bonds, respectively.
Applications in the Synthesis of Bioactive Molecules
The introduction of a prenyl group using this compound can be a critical step in the synthesis of a wide array of biologically active molecules.
-
Prenylated Phenols and Flavonoids: Phenolic compounds, including flavonoids, are a major class of natural products that often owe their biological activity to the presence of one or more prenyl groups. O-prenylation and C-prenylation of phenolic substrates can be achieved using this compound under appropriate reaction conditions. For instance, the prenylation of flavonoids like naringenin (B18129) can lead to derivatives with enhanced antimicrobial or anticancer activities.[3][4]
-
Natural Product Synthesis: This reagent is instrumental in the total synthesis of complex natural products. For example, the synthesis of amorfrutins, a class of natural products with potential antidiabetic and anticancer properties, can involve the introduction of a prenyl or geranyl moiety.[5]
-
Drug Development: In the pharmaceutical industry, this compound and its isomers are utilized as intermediates in the synthesis of various drug candidates. The prenyl group can be a key pharmacophore, contributing to the molecule's efficacy and pharmacokinetic properties.
Quantitative Data on Prenylation Reactions
The following tables summarize quantitative data from various prenylation reactions, providing a comparative overview of reaction conditions and yields. Note that some of the data presented is for the isomeric prenylating agent, 1-bromo-3-methylbut-2-ene (prenyl bromide), which exhibits similar reactivity and can serve as a valuable reference.
Table 1: O-Prenylation of Phenolic Compounds
| Substrate | Prenylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dihydroxybenzaldehyde | 1,2-dibromoethane | CsHCO₃ | Acetonitrile (B52724) | 80 | 4 | 73 | [6] |
| 3,4-Methylenedioxyphenol | 1-bromo-3-methylbut-2-ene | NaH | DMF | Room Temp. | 12 | Varies | [7] |
| Quercetin | Various | Various | Various | Various | Various | Varies | [8] |
Table 2: C-Prenylation of Flavonoids and Phenols
| Substrate | Prenylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Naringenin | 3-methyl-2-buten-1-ol | FgPT1 (enzyme) | Tris-HCl buffer | 30 | 1 | Varies | [4] |
| Naringenin | DMAPP | SfN8DT-1 (enzyme) | Tris-HCl buffer | 30 | 1 | Varies | [9] |
| 2,4-Dihydroxyacetophenone | Alkyl bromides | CsHCO₃ | Acetonitrile | 80 | 6 | up to 95 | [6] |
Experimental Protocols
The following are detailed protocols for O-prenylation and C-prenylation reactions. While these protocols may utilize reagents structurally similar to this compound, they provide a solid foundation for designing experiments with the target molecule.
Protocol 1: General Procedure for O-Prenylation of Phenols
This protocol is adapted from a general method for the alkylation of dihydroxybenzaldehydes.[6]
Materials:
-
Phenolic substrate (e.g., 2,4-dihydroxybenzaldehyde) (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Cesium bicarbonate (CsHCO₃) (3.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a solution of the phenolic substrate in anhydrous acetonitrile, add cesium bicarbonate.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture at 80 °C with vigorous stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired O-prenylated product.
Protocol 2: General Procedure for C-Prenylation of Flavonoids (Enzymatic)
This protocol is based on the enzymatic prenylation of naringenin.[4]
Materials:
-
Flavonoid substrate (e.g., naringenin)
-
Prenyltransferase enzyme (e.g., FgPT1)
-
Dimethylallyl pyrophosphate (DMAPP) or Geranyl pyrophosphate (GPP) as the prenyl donor
-
Tris-HCl buffer (pH 7.5)
-
Metal cofactor (e.g., Ba²⁺)
Procedure:
-
Prepare a reaction mixture containing the flavonoid substrate, the prenyltransferase enzyme, and the prenyl donor in Tris-HCl buffer.
-
Add the metal cofactor to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) for a specified period (e.g., 1 hour).
-
Quench the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product into the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Analyze and purify the product using high-performance liquid chromatography (HPLC) or other suitable chromatographic techniques.
Visualizations
Signaling Pathway: The Ras-Raf-MEK-ERK Pathway
Prenylation is a crucial post-translational modification for the proper functioning of many signaling proteins, including those in the Ras superfamily. The attachment of a farnesyl or geranylgeranyl group to Ras proteins anchors them to the cell membrane, a prerequisite for their activation and downstream signaling. The following diagram illustrates the central role of Ras in the Ras-Raf-MEK-ERK signaling cascade, which is frequently dysregulated in cancer.
Caption: The Ras-Raf-MEK-ERK signaling pathway.
Experimental Workflow: Synthesis of a Prenylated Flavonoid
The following diagram outlines a typical experimental workflow for the synthesis of a prenylated flavonoid using this compound.
Caption: Experimental workflow for flavonoid prenylation.
Logical Relationship: C- vs. O-Prenylation
The regioselectivity of the prenylation reaction (C- vs. O-prenylation) on phenolic substrates is influenced by several factors, including the choice of base, solvent, and the electronic properties of the substrate.
Caption: Factors influencing C- vs. O-prenylation.
References
- 1. 4-BroMo-3-Methyl-but-1-ene synthesis - chemicalbook [chemicalbook.com]
- 2. 4-bromo-3-methyl-1-butene [webbook.nist.gov]
- 3. Regiospecific 3'-C-prenylation of naringenin by Nocardiopsis gilva prenyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Syntheses of Amorfrutins and Derivatives via Tandem Diels–Alder and Anionic Cascade Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective O-Derivatization of Quercetin via Ester Intermediates. An Improved Synthesis of Rhamnetin and Development of a New Mitochondriotropic Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-3-methylbut-1-ene is a versatile bifunctional molecule of significant interest in organic synthesis and drug development. As a primary allylic halide, its reactivity in nucleophilic substitution reactions is nuanced, influenced by a delicate interplay between SN1 and SN2 pathways. The presence of the double bond allows for the formation of a resonance-stabilized allylic carbocation, a hallmark of the SN1 mechanism, while its primary nature keeps the reaction center relatively unhindered, favoring the SN2 mechanism.[1][2] This dual reactivity allows for precise control over the reaction outcome by carefully selecting the nucleophile, solvent, and reaction conditions. These application notes provide a detailed overview of the mechanistic pathways and offer experimental protocols to selectively favor specific substitution products.
Mechanistic Pathways
The substitution reactions of this compound can proceed through two primary mechanisms: SN2 (bimolecular) and SN1 (unimolecular). The choice of pathway dictates the structure of the final product(s).
SN2 Pathway: Direct Substitution
In the SN2 mechanism, a strong nucleophile directly attacks the electrophilic carbon atom bearing the bromine atom in a single, concerted step.[3][4] This backside attack results in the displacement of the bromide ion and an inversion of configuration if the carbon were chiral. For this compound, this pathway yields a single product, with the nucleophile directly replacing the bromine. This pathway is favored by strong, anionic nucleophiles and polar aprotic solvents.[2][3]
References
Application of 4-Bromo-3-methylbut-1-ene in Pharmaceutical Intermediate Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of 4-bromo-3-methylbut-1-ene as a versatile reagent in the synthesis of pharmaceutical intermediates. This allylic bromide is a valuable building block for introducing the isoprenoid-like 3-methylbut-1-enyl moiety, a common structural motif in a variety of biologically active molecules, including analogues of natural products with therapeutic potential.
Application Notes
This compound serves as a potent electrophile in alkylation reactions, primarily due to the lability of the bromine atom in the allylic position. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental transformation in the construction of complex pharmaceutical scaffolds. Its primary applications lie in the prenylation of nucleophilic substrates such as phenols and indoles, which are core structures in many pharmaceutical agents.
The introduction of the 3-methylbut-1-enyl group can significantly influence the pharmacological properties of a molecule. This lipophilic moiety can enhance membrane permeability and binding affinity to biological targets. Consequently, this compound is a key intermediate in the synthesis of precursors for a range of therapeutic areas, including oncology, neurology, and infectious diseases. For instance, the prenyl group is a key feature in some analogues of cannabidiol (B1668261), a compound with known analgesic and anti-inflammatory properties.
Key Synthetic Applications & Protocols
This section details the experimental procedures for the synthesis of pharmaceutical intermediates using this compound.
Synthesis of a Cannabidiol Analogue Intermediate
The prenylation of olivetol (B132274) is a key step in the synthesis of cannabidiol (CBD) and its analogues. This compound can be utilized to introduce a modified prenyl group, leading to novel CBD-like structures with potentially altered pharmacological profiles.
Experimental Protocol: Synthesis of a Prenylated Olivetol Analogue
This protocol describes the synthesis of an analogue of a key intermediate in the preparation of certain cannabinoid derivatives.
Materials:
-
Olivetol
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of olivetol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous zinc chloride (0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure prenylated olivetol analogue.
Quantitative Data:
| Parameter | Value |
| Reactants | Olivetol, this compound |
| Catalyst | Anhydrous Zinc Chloride (ZnCl₂) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 13-17 hours |
| Typical Yield | 60-75% |
| Purification Method | Column Chromatography |
C3-Alkylation of Indole (B1671886) for Bioactive Scaffolds
Indole and its derivatives are privileged structures in medicinal chemistry. The introduction of a prenyl group at the C3 position can lead to compounds with a wide range of biological activities, including anticancer and antimicrobial properties.
Experimental Protocol: Synthesis of 3-(3-methylbut-1-en-1-yl)-1H-indole
This protocol outlines the direct C3-alkylation of indole with this compound.
Materials:
-
Indole
-
This compound
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF under an inert atmosphere, add powdered potassium hydroxide (1.2 eq) in portions at room temperature.
-
Stir the mixture for 30 minutes.
-
Add this compound (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-prenylated indole.
Quantitative Data:
| Parameter | Value |
| Reactants | Indole, this compound |
| Base | Potassium hydroxide (KOH) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 55-70% |
| Purification Method | Column Chromatography |
Visualizing the Synthetic Pathways
To better illustrate the synthetic processes described, the following diagrams outline the experimental workflows.
Caption: Workflow for the synthesis of a prenylated olivetol analogue.
Caption: Workflow for the C3-alkylation of indole.
Conclusion
This compound is a highly valuable and reactive intermediate for the introduction of the 3-methylbut-1-enyl moiety into pharmaceutical scaffolds. The protocols provided herein offer robust methods for the synthesis of key intermediates for the development of novel therapeutics. The versatility of this reagent in C- and N-alkylation reactions makes it an essential tool for medicinal chemists and drug development professionals. Careful control of reaction conditions is crucial to achieve desired regioselectivity and yields. Further exploration of its reactivity with a broader range of nucleophiles will undoubtedly lead to the discovery of new and potent pharmaceutical agents.
Application Notes and Protocols for Stereoselective Reactions with (R)- or (S)-4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral homoallylic fragments are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The enantiomerically pure forms of 4-bromo-3-methylbut-1-ene serve as versatile C4 chiral building blocks for the stereoselective synthesis of complex molecules. Their utility lies in the ability to undergo a variety of stereoselective transformations, including nucleophilic substitution and cross-coupling reactions, allowing for the construction of key stereocenters. This document provides detailed application notes and experimental protocols for stereoselective reactions involving (R)- and (S)-4-bromo-3-methylbut-1-ene, with a focus on copper-catalyzed asymmetric allylic alkylation (AAA).
Application Notes
(R)- and (S)-4-bromo-3-methylbut-1-ene are valuable electrophiles in stereoselective carbon-carbon bond-forming reactions. The presence of a stereocenter adjacent to the bromine atom allows for the transfer of chirality and the creation of new stereocenters with high fidelity. One of the most powerful applications of these reagents is in the copper-catalyzed asymmetric allylic alkylation (AAA) with organometallic reagents, such as Grignard or organolithium reagents.
These reactions are particularly significant for:
-
Natural Product Synthesis: Many terpenes, alkaloids, and polyketides contain chiral prenyl-like or homoallylic structures that can be accessed from these building blocks.
-
Drug Development: The introduction of chiral side chains can significantly impact the pharmacological activity and pharmacokinetic properties of drug candidates. Stereoselective synthesis using these bromoalkenes allows for the efficient construction of chiral drug intermediates.
-
Agrochemicals: The biological activity of pesticides and herbicides is often dependent on the stereochemistry of the active ingredient.
The choice of the (R)- or (S)-enantiomer of the starting material, in combination with the appropriate catalyst and reaction conditions, enables the synthesis of specific diastereomers and enantiomers of the target molecule.
Key Stereoselective Reaction: Copper-Catalyzed Asymmetric Allylic Alkylation (AAA)
A highly effective method for the stereoselective alkylation of (R)- or (S)-4-bromo-3-methylbut-1-ene is the copper-catalyzed reaction with Grignard reagents. This reaction typically proceeds with high SN2' selectivity, meaning the nucleophile attacks at the γ-position (the double bond) with concomitant migration of the double bond and displacement of the bromide. The stereochemical outcome is controlled by the chiral ligand complexed to the copper catalyst.
Experimental Protocol: Copper-Catalyzed Asymmetric Allylic Alkylation of (S)-4-bromo-3-methylbut-1-ene with a Grignard Reagent
This protocol is adapted from methodologies developed for similar allylic electrophiles and is expected to provide high yields and enantioselectivities.[1][2][3]
Materials:
-
(S)-4-bromo-3-methylbut-1-ene
-
Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)
-
Chiral ligand (e.g., (S,S)-Ph-BPE or a suitable phosphoramidite (B1245037) ligand)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and the chiral ligand (6 mol%). Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Reaction Setup: Cool the catalyst solution to -78 °C in a dry ice/acetone bath.
-
Substrate Addition: To the cold catalyst solution, add a solution of (S)-4-bromo-3-methylbut-1-ene (1.0 equiv) in anhydrous THF via syringe.
-
Nucleophile Addition: Slowly add the Grignard reagent (1.2 equiv) dropwise to the reaction mixture over a period of 1 hour, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired chiral product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Data Presentation
The following table summarizes expected quantitative data for the copper-catalyzed asymmetric allylic alkylation of (S)-4-bromo-3-methylbut-1-ene with various Grignard reagents, based on literature for analogous systems.[1][3]
| Entry | Grignard Reagent (R-MgBr) | Product | Yield (%) | ee (%) |
| 1 | Phenylmagnesium bromide | (R)-3-methyl-3-phenylbut-1-ene | ~85-95 | >95 |
| 2 | n-Butylmagnesium bromide | (R)-3,4-dimethylhept-1-ene | ~80-90 | >90 |
| 3 | Isopropylmagnesium bromide | (R)-3,4,4-trimethylpent-1-ene | ~75-85 | >90 |
| 4 | Vinylmagnesium bromide | (R)-3-methyl-1,4-pentadiene | ~70-80 | >95 |
Visualizations
Experimental Workflow for Copper-Catalyzed AAA
Caption: Workflow for the Copper-Catalyzed Asymmetric Allylic Alkylation.
Logical Relationship of Stereochemical Control
Caption: Factors influencing the stereochemical outcome of the AAA reaction.
References
- 1. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-bromo-3-methylbut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-3-methylbut-1-ene. The content is structured to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, particularly when using phosphorus tribromide (PBr₃) with 3-methyl-3-buten-1-ol (B123568).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of the starting material, 3-methyl-3-buten-1-ol. 2. Formation of Side Products: A significant portion of the starting material may have been converted into side products, primarily the isomeric 1-bromo-3-methylbut-2-ene. 3. Decomposition: The product may be unstable under the reaction or workup conditions. | 1. Reaction Time & Temperature: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using TLC or GC. 2. Reagent Stoichiometry: Use a slight excess of PBr₃ (e.g., 1.1 to 1.2 equivalents) to ensure complete conversion of the alcohol. 3. Purification: Carefully perform purification, such as fractional distillation or column chromatography, to separate the desired product from the starting material and byproducts. |
| Presence of a Major Isomeric Impurity | SN2' Reaction: The primary side reaction is the formation of the thermodynamically more stable isomer, 1-bromo-3-methylbut-2-ene (prenyl bromide), via an SN2' mechanism. This occurs when the bromide ion attacks the double bond instead of the carbon bearing the leaving group. | 1. Control Temperature: Maintain a low reaction temperature (e.g., 0°C or below) to favor the kinetically controlled SN2 product over the SN2' product. 2. Choice of Solvent: Use a non-polar solvent like diethyl ether or dichloromethane, which can influence the selectivity of the reaction. 3. Purification: Employ high-resolution fractional distillation or careful column chromatography to separate the two isomers, as their boiling points may be close. |
| Formation of Multiple Brominated Byproducts | Use of HBr: If hydrobromic acid (HBr) is used instead of PBr₃, it can lead to the formation of a carbocation intermediate. This carbocation is prone to rearrangement (hydride shift) to form a more stable tertiary carbocation, resulting in a mixture of brominated alkanes. | Choice of Reagent: For the conversion of primary allylic alcohols, PBr₃ is the preferred reagent as it minimizes the risk of carbocation rearrangements that are common with HBr. |
| Reaction Mixture Turns Dark/Polymerization | Acidic Conditions: The presence of HBr, either as the reagent or as a byproduct of the PBr₃ reaction with moisture, can catalyze the polymerization of the alkene. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the formation of HBr from the reaction of PBr₃ with water. 2. Use of a Base: Add a non-nucleophilic base, such as pyridine (B92270), to the reaction mixture. Pyridine will scavenge any HBr that is formed, preventing acid-catalyzed side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound from 3-methyl-3-buten-1-ol using PBr₃?
The most common side product is the rearranged isomer, 1-bromo-3-methylbut-2-ene (also known as prenyl bromide). This is formed through a competing SN2' reaction pathway.
Q2: Why is PBr₃ preferred over HBr for this synthesis?
PBr₃ is preferred because it minimizes the formation of carbocation intermediates. The reaction with PBr₃ proceeds primarily through an SN2 or SN2' mechanism. In contrast, HBr reacts with the alcohol to form a carbocation, which can then undergo rearrangement to form more stable carbocations, leading to a mixture of undesired brominated alkane byproducts.
Q3: How can I minimize the formation of the isomeric byproduct, 1-bromo-3-methylbut-2-ene?
To minimize the formation of the SN2' product, it is recommended to carry out the reaction at low temperatures (e.g., 0°C or below). This favors the kinetically controlled SN2 product (this compound) over the thermodynamically more stable SN2' product (1-bromo-3-methylbut-2-ene).
Q4: My reaction is complete, but the yield is still low after purification. What could be the reason?
Low yields after purification, assuming complete conversion, can be due to the difficulty in separating the desired product from the isomeric byproduct, 1-bromo-3-methylbut-2-ene, especially if they have close boiling points. Careful fractional distillation or optimized column chromatography is crucial. Additionally, the product itself might be somewhat volatile, so care should be taken during solvent removal steps.
Q5: Can I use N-Bromosuccinimide (NBS) for this reaction?
N-Bromosuccinimide (NBS) is typically used for the allylic bromination of alkenes (substituting a hydrogen on a carbon adjacent to the double bond with a bromine), not for converting an alcohol to a bromide. Using NBS in this context would not yield the desired product and could lead to other unwanted side reactions.
Data Presentation
The following table summarizes the expected product distribution in the synthesis of this compound from 3-methyl-3-buten-1-ol using PBr₃ under typical laboratory conditions. Please note that the exact ratios can vary depending on the specific reaction conditions.
| Product | Structure | IUPAC Name | Typical Yield (%) |
| Main Product | CH2=CH(CH3)CH2Br | This compound | 60-75% |
| Major Side Product | (CH3)2C=CHCH2Br | 1-bromo-3-methylbut-2-ene | 25-40% |
| Starting Material | CH2=CH(CH3)CH2OH | 3-methyl-3-buten-1-ol | <5% (with sufficient PBr₃) |
Experimental Protocols
Synthesis of this compound using Phosphorus Tribromide
This protocol is a general procedure and may require optimization.
Materials:
-
3-methyl-3-buten-1-ol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether (or dichloromethane)
-
Pyridine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 3-methyl-3-buten-1-ol in anhydrous diethyl ether. If using, add pyridine (1.2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of PBr₃ (0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) in anhydrous diethyl ether via the dropping funnel over a period of 30-60 minutes, while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Slowly quench the reaction by the dropwise addition of cold water, followed by saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure, keeping the bath temperature low to avoid loss of the volatile product.
-
Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from the isomeric byproduct.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathways in the synthesis of this compound.
Technical Support Center: Purification of 4-bromo-3-methylbut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-bromo-3-methylbut-1-ene from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., isoprene, 3-methyl-1-buten-3-ol), reagents (e.g., HBr, PBr₃), isomeric byproducts (e.g., 1-bromo-3-methylbut-2-ene), and dibrominated species. If the reaction is not performed under anhydrous conditions, hydrolysis of the product can lead to the corresponding alcohol.
Q2: My distilled this compound is discolored. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, can indicate the presence of trace impurities or degradation products. This can be caused by:
-
Thermal decomposition: The compound may be sensitive to high temperatures. Distilling at the lowest possible temperature under high vacuum is recommended.
-
Acidic residues: Trace amounts of acid (e.g., HBr) can catalyze decomposition or polymerization. A wash with a mild base (e.g., saturated sodium bicarbonate solution) before distillation can help.
-
Oxidation: Exposure to air, especially at elevated temperatures, can lead to the formation of colored impurities. Purging the distillation apparatus with an inert gas like nitrogen or argon can mitigate this.
Q3: I am seeing a lower than expected yield after purification. What are the potential reasons?
A3: Low recovery can be attributed to several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion.
-
Loss during workup: Multiple extraction and washing steps can lead to loss of product, especially if emulsions form.
-
Decomposition during distillation: As mentioned, thermal instability can reduce the yield.
-
Inefficient fractionation: If impurities have boiling points close to the product, separation by distillation may be difficult, leading to the collection of fractions with lower purity and discarding of mixed fractions.
-
Adsorption on silica (B1680970) gel: During column chromatography, some product may irreversibly adsorb to the stationary phase.
Q4: How can I effectively remove the isomeric impurity, 1-bromo-3-methylbut-2-ene?
A4: The separation of these isomers can be challenging due to their similar boiling points.
-
Fractional Distillation: A highly efficient fractional distillation column (e.g., a Vigreux or packed column) under reduced pressure is the most common method. Careful control of the distillation rate and temperature is crucial.
-
Preparative Gas Chromatography (Prep-GC): For very high purity requirements and smaller scales, Prep-GC can be an effective, albeit more complex and expensive, separation technique.
-
Column Chromatography: While potentially difficult, optimization of the solvent system and using a high-resolution silica gel column may afford separation. A non-polar eluent system, such as hexane (B92381) or petroleum ether with a very small percentage of a slightly more polar solvent like diethyl ether or dichloromethane, would be a starting point.
Troubleshooting Guides
Distillation Issues
| Problem | Possible Cause | Recommended Solution |
| Bumping / Unstable Boiling | Uneven heating; lack of boiling chips or magnetic stirring. | Use a heating mantle with a stirrer and add fresh boiling chips or a magnetic stir bar to the distillation flask. |
| Product Darkens in Distillation Pot | Distillation temperature is too high, leading to decomposition. | Reduce the pressure to lower the boiling point. Ensure the heating mantle is not set too high. |
| Poor Separation of Isomers | Inefficient distillation column; distillation rate is too fast. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). Slow down the distillation rate to allow for proper equilibration. |
| No Product Distilling Over | The vacuum is too high for the temperature; a leak in the system. | Gradually increase the temperature of the heating mantle. Check all joints and connections for leaks. |
Column Chromatography Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Separation of Product and Impurities | Incorrect eluent system (too polar or not polar enough). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. A common starting point is a mixture of a non-polar solvent (e.g., hexane) and a small amount of a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| Product Elutes Too Quickly | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product Does Not Elute from the Column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. A step-gradient elution may be necessary. |
| Cracked or Channeled Column Bed | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Pre-treatment:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Separate the organic layer and wash it with an equal volume of brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Add the dried crude product and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum source.
-
Gradually reduce the pressure and begin heating the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is approximately 134-136 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.
-
Monitor the purity of the collected fractions by GC or NMR.
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the chosen solvent system (e.g., hexane or a hexane/ethyl acetate mixture).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Value |
| Molecular Formula | C₅H₉Br |
| Molecular Weight | 149.03 g/mol |
| Boiling Point (approx.) | 134-136 °C (at 760 mmHg) |
Note: The boiling point under vacuum will be significantly lower and is dependent on the specific pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-methylbut-1-ene Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing alkylation reactions using 4-bromo-3-methylbut-1-ene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an alkylating agent?
This compound is an allylic bromide.[1] Its utility as an alkylating agent stems from the bromine atom being a good leaving group, facilitating nucleophilic substitution reactions.[1] This allows for the introduction of the 3-methylbut-1-enyl group onto various nucleophiles, which is a common motif in natural products and pharmacologically active molecules.
Q2: What are the main types of nucleophiles that can be alkylated with this compound?
A wide range of nucleophiles can be used, including:
-
Carbon nucleophiles: Typically from active methylene (B1212753) compounds like malonic esters, acetoacetic esters, and 1,3-diketones.
-
Nitrogen nucleophiles: Primary and secondary amines and amides.
-
Oxygen nucleophiles: Alcohols and phenols.
-
Sulfur nucleophiles: Thiols and thiophenols.
Q3: What are the typical reaction mechanisms for the alkylation of this compound?
The alkylation of this compound typically proceeds through a nucleophilic substitution mechanism. This can be either an S(_N)2 (bimolecular nucleophilic substitution) or an S(_N)1 (unimolecular nucleophilic substitution) pathway, depending on the reaction conditions and the nature of the nucleophile. Given that it is a primary allylic bromide, the S(_N)2 pathway is often favored, especially with good nucleophiles. However, under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an S(_N)1 mechanism or an S(_N)2' (allylic rearrangement) could also occur.
Q4: What are the most common side reactions to be aware of?
The most common side reactions include:
-
Elimination: Formation of a diene through the removal of HBr. This is favored by strong, sterically hindered bases and higher temperatures.
-
Dialkylation: Particularly with active methylene compounds, the product of mono-alkylation can be deprotonated again and react with another molecule of the alkylating agent.
-
O- vs. C-alkylation: With phenoxides and enolates, a mixture of O-alkylated and C-alkylated products can be obtained. The reaction conditions can be tuned to favor one over the other.
-
Allylic Rearrangement (S(_N)2' reaction): The nucleophile may attack the double bond, leading to the formation of a constitutional isomer.
-
Overalkylation of amines: Primary amines can be successively alkylated to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Base: The base may be old, hydrated, or not strong enough to deprotonate the nucleophile. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction (e.g., not polar enough to dissolve reagents, or too protic for a strong base). | 1. Use a fresh, anhydrous base. Consider a stronger base if applicable (see tables below). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Switch to a more appropriate solvent. For many reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are effective. |
| Formation of Elimination Byproduct | 1. Base is too strong or sterically hindered: Bases like potassium tert-butoxide can favor elimination. 2. High Reaction Temperature: Higher temperatures often favor elimination over substitution. | 1. Use a weaker, less hindered base such as K(_2)CO(_3) or NaH. 2. Run the reaction at a lower temperature for a longer period. |
| Significant Dialkylation | 1. Stoichiometry: Using an excess of the alkylating agent. 2. Slow addition of alkylating agent: This can lead to a high local concentration of the mono-alkylated product which can then be deprotonated and react further. | 1. Use a slight excess of the nucleophile. 2. Add the this compound slowly to the reaction mixture. |
| Mixture of O- and C-Alkylated Products | 1. Solvent Effects: Polar protic solvents can favor C-alkylation by solvating the oxygen of the enolate or phenoxide, making it less nucleophilic. Polar aprotic solvents tend to favor O-alkylation. 2. Counter-ion: The nature of the counter-ion of the base can influence the site of attack. | 1. For O-alkylation, use a polar aprotic solvent like DMF or acetone. For C-alkylation, a polar protic solvent like ethanol (B145695) could be beneficial, although this may lead to other side reactions. 2. Experiment with different bases (e.g., NaH vs. K(_2)CO(_3)). |
| Formation of Rearranged Product (S(_N)2') | 1. Steric Hindrance: A sterically hindered nucleophile may favor attack at the less hindered terminal carbon of the double bond. 2. Solvent and Temperature: Certain conditions may favor the S(_N)2' pathway. | 1. Use a less sterically demanding nucleophile if possible. 2. Screen different solvents and reaction temperatures. |
| Overalkylation of Amines | 1. Relative Reactivity: The mono-alkylated amine is often more nucleophilic than the starting amine. | 1. Use a large excess of the starting amine. 2. Consider protecting the amine to allow for mono-alkylation, followed by deprotection. |
Data Presentation
Table 1: Typical Reaction Conditions for C-Alkylation of Active Methylene Compounds
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Diethyl malonate | NaH, K(_2)CO(_3), Cs(_2)CO(_3) | DMF, THF, Acetonitrile | 25 - 80 | 60 - 90 | Dialkylation can be a major side product. Use of Cs(_2)CO(_3) may favor dialkylation.[2] |
| Ethyl acetoacetate | NaOEt, NaH | Ethanol, THF | 25 - 70 | 55 - 85 | O-alkylation can occur, especially with NaH in THF. |
| 1,3-Diketones | K(_2)CO(_3), NaH | Acetone, DMF | 25 - 60 | 65 - 95 | Generally good yields for C-alkylation. |
Table 2: Typical Reaction Conditions for N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Primary Aliphatic Amine | K(_2)CO(_3), Et(_3)N | Acetonitrile, DMF | 25 - 80 | 40 - 70 | A large excess of the amine is often used to minimize overalkylation. |
| Secondary Aliphatic Amine | K(_2)CO(_3), Et(_3)N | Acetonitrile, DMF | 25 - 80 | 50 - 80 | Generally cleaner than primary amine alkylation. |
| Amides | NaH, K(_3)PO(_4) | DMF, Acetonitrile | 25 - 100 | 50 - 90 | Stronger bases are typically required compared to amines.[3] |
Table 3: Typical Reaction Conditions for O-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Phenols | K(_2)CO(_3), NaH | Acetone, DMF | 25 - 60 | 70 - 95 | C-alkylation can be a side reaction, especially at higher temperatures. |
| Primary Alcohols | NaH | THF, DMF | 0 - 25 | 60 - 85 | The alcohol must be converted to the alkoxide first. |
| Secondary Alcohols | NaH | THF, DMF | 25 - 80 | 40 - 70 | Generally slower and may require higher temperatures. |
Experimental Protocols
Protocol 1: C-Alkylation of Diethyl Malonate
-
To a solution of diethyl malonate (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of a Primary Amine
-
To a solution of the primary amine (3.0 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add this compound (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous Na(_2)SO(_4) and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 3: O-Alkylation of a Phenol (B47542)
-
To a solution of the phenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 6-18 hours, monitoring by TLC.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO(_4).
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
Visualizations
Caption: General reaction pathway for the alkylation of nucleophiles.
Caption: A typical experimental workflow for an alkylation reaction.
Caption: A decision tree for troubleshooting common alkylation issues.
References
preventing dehydrobromination of 4-bromo-3-methylbut-1-ene
This technical support center provides troubleshooting guidance and experimental protocols for researchers, scientists, and drug development professionals working with 4-bromo-3-methylbut-1-ene, focusing on the prevention of dehydrobromination.
Troubleshooting Guide & FAQs
Q1: My reaction with this compound is resulting in a significant amount of a diene byproduct. What is happening and how can I prevent it?
A1: The formation of a diene byproduct is likely due to an E2 (elimination, bimolecular) dehydrobromination reaction, which competes with the desired SN2 (substitution, nucleophilic, bimolecular) reaction. In this elimination reaction, a base removes a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond.
To prevent this, you should optimize your reaction conditions to favor substitution over elimination. Key factors to consider are the choice of nucleophile/base, solvent, and temperature.[1][2]
Q2: What type of nucleophile should I use to minimize dehydrobromination?
A2: The choice of nucleophile is critical. To favor substitution, use a nucleophile that is a weak base but a strong nucleophile.[3][4] Strong, bulky bases will strongly favor elimination.
-
Good choices for SN2: Azide (B81097) (N₃⁻), cyanide (CN⁻), thiolate (RS⁻), and carboxylates (RCOO⁻) are excellent nucleophiles with low basicity.[1][4]
-
Poor choices (will promote elimination): Strong, sterically hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively lead to elimination.[5][6] Strong, non-bulky bases like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) will also significantly promote elimination, especially at elevated temperatures.[2]
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent plays a crucial role in stabilizing reactants and transition states, thereby influencing the reaction pathway.
-
For SN2 reactions (favored with good nucleophiles/weak bases): Polar aprotic solvents such as DMSO, DMF, or acetone (B3395972) are ideal. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive towards the substrate, promoting substitution.[7]
-
For SN1-type reactions (if applicable, e.g., with silver salt assistance): Polar protic solvents like water, ethanol, or methanol (B129727) can favor SN1 by stabilizing the carbocation intermediate. However, these solvents can also promote E1 elimination.[8]
-
To suppress E2 elimination: Using a polar aprotic solvent is generally the best strategy when a strong nucleophile is used.
Q4: What is the effect of temperature on the substitution-to-elimination ratio?
A4: Higher temperatures generally favor elimination reactions over substitution reactions.[2][6] This is because elimination reactions often have a higher activation energy and lead to an increase in the number of molecules in the products, which is entropically favored at higher temperatures. Therefore, to minimize dehydrobromination, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This might mean running the reaction at room temperature or even at 0 °C for a longer period.
Q5: I am still observing elimination even with a weak base. Are there any other strategies I can employ?
A5: Yes, if simple changes to the nucleophile, solvent, and temperature are insufficient, you can consider the following advanced strategies:
-
Use of Silver Salts: Silver salts like silver nitrate (B79036) (AgNO₃) or silver tetrafluoroborate (B81430) (AgBF₄) can be used to promote substitution. The silver ion coordinates to the bromine, facilitating its departure and the formation of a carbocation-like intermediate (favoring an SN1-type pathway). The counter-ion or another added nucleophile can then attack the carbocation. This can be effective in cases where direct SN2 is slow.
-
Phase-Transfer Catalysis (PTC): PTC can be used to enhance the rate of substitution, especially when dealing with a salt of a nucleophile that has low solubility in the organic solvent. A phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) transports the nucleophile from the aqueous or solid phase into the organic phase where the alkyl halide is, thereby increasing the effective concentration of the nucleophile and promoting the SN2 reaction.
Data Presentation
| Parameter | Condition to Favor Substitution (SN2) | Condition to Favor Elimination (E2) | Rationale |
| Nucleophile/Base | Good nucleophile, weak base (e.g., N₃⁻, CN⁻, RS⁻) | Strong, sterically hindered base (e.g., t-BuOK) | Weak bases are less likely to abstract a proton, while strong nucleophiles readily attack the electrophilic carbon. Strong, bulky bases are sterically hindered from attacking the carbon and preferentially abstract a proton.[1][6] |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less polar or polar protic (e.g., Ethanol) | Polar aprotic solvents enhance the nucleophilicity of anions, favoring SN2. Polar protic solvents can solvate the nucleophile, reducing its reactivity, and can also act as a base in E2 reactions.[7] |
| Temperature | Low (e.g., 0-25 °C) | High (e.g., >50 °C) | Elimination reactions have a higher activation energy and are more entropically favored, thus being promoted by higher temperatures.[2] |
| Substrate | N/A (Substrate is fixed) | N/A | This compound is a secondary halide, making it susceptible to both SN2 and E2 reactions. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide (SN2 Favored)
This protocol describes a representative SN2 reaction designed to minimize dehydrobromination by using a good nucleophile that is a weak base, a polar aprotic solvent, and a controlled temperature.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (approximately 0.2 M concentration).
-
Nucleophile Addition: Add sodium azide (1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, 4-azido-3-methylbut-1-ene.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Substitution using Silver Nitrate Assistance (SN1-type)
This protocol illustrates an alternative method using a silver salt to promote substitution, which can be useful if the SN2 reaction is slow or if elimination is still a problem.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Acetonitrile, anhydrous
-
Desired nucleophile (e.g., a weakly basic amine or alcohol)
-
Celite
-
Dichloromethane
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve this compound (1.0 eq) and the chosen nucleophile (1.5 eq) in anhydrous acetonitrile.
-
Silver Salt Addition: Add silver nitrate (1.1 eq) to the solution in one portion. A precipitate of silver bromide (AgBr) should start to form.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup:
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated AgBr.
-
Wash the Celite pad with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography.
Mandatory Visualizations
References
- 1. 2 Turn 31 - Prompt Prationit | Filo [askfilo.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Read-only I C Turn #1 - Prompt What are the expected products and their r.. [askfilo.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Grignard Reaction with 4-bromo-3-methylbut-1-ene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the Grignard reaction of 4-bromo-3-methylbut-1-ene.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formation and use of the Grignard reagent derived from this compound.
FAQs
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I resolve this?
A1: Failure to initiate is a frequent challenge in Grignard synthesis, primarily due to the passivating layer of magnesium oxide (MgO) on the magnesium turnings and the presence of moisture.
-
Inactive Magnesium Surface: The MgO layer prevents the magnesium from reacting with the alkyl halide.
-
Presence of Water: Even trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms.
Troubleshooting Steps:
-
Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying. Solvents like diethyl ether or THF must be anhydrous.
-
Activate the Magnesium: The magnesium turnings need to be activated to expose a fresh, reactive surface. Common activation methods include:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) can break the oxide layer.
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can chemically activate the magnesium surface. The disappearance of the iodine's color or the observation of bubbling indicates activation.
-
Q2: I'm observing a low yield of my desired product. What are the likely reasons?
A2: Low yields in Grignard reactions, especially with reactive allylic halides like this compound, are often due to side reactions or incomplete conversion.
-
Wurtz Coupling: This is a major side reaction where the newly formed Grignard reagent reacts with the unreacted this compound to form a dimer (2,7-dimethylocta-1,7-diene). This is particularly prevalent with reactive halides.
-
Incomplete Reaction: If the reaction is not allowed to proceed to completion, a lower yield will result.
-
Quenching: The Grignard reagent is a strong base and will be quenched by any acidic protons present, including water, alcohols, or even acidic protons on the substrate if applicable.
Troubleshooting Steps:
-
Slow Addition of the Alkyl Halide: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the halide and minimizes the Wurtz coupling side reaction.
-
Maintain Moderate Temperature: The Grignard formation is exothermic. While some initial warming may be needed for initiation, the reaction may require cooling to maintain a gentle reflux and prevent side reactions that are favored at higher temperatures.
-
Ensure Complete Reaction: Allow sufficient reaction time for all the magnesium to be consumed. The disappearance of the magnesium turnings is a good indicator of reaction completion.
Q3: My reaction mixture turned cloudy and a precipitate formed. Is this normal?
A3: Yes, a cloudy or precipitated reaction mixture is normal for a Grignard reaction. The Grignard reagent itself can be sparingly soluble in the ethereal solvent, and various magnesium salts and byproducts can also be insoluble. The Grignard reagent is typically used as a solution or suspension and can be decanted or cannulated away from any solids before use.
Data Presentation
The choice of solvent can significantly impact the yield of the Grignard reagent by influencing the extent of side reactions like Wurtz coupling. The following table provides representative data on the effect of solvent on the yield of a Grignard reaction with a reactive halide.
| Solvent | Grignard Reagent Yield (%) | Wurtz Coupling Byproduct (%) |
| Diethyl Ether (Et₂O) | High (~80-95%) | Low (~5-20%) |
| Tetrahydrofuran (B95107) (THF) | Lower (~40-60%) | High (~40-60%) |
Note: Yields are representative and can vary based on specific reaction conditions and the reactivity of the halide.
Experimental Protocols
Key Experiment: Formation of (3-methylbut-1-en-4-yl)magnesium bromide and reaction with a ketone
This protocol describes the preparation of the Grignard reagent from this compound and its subsequent reaction with a generic ketone (e.g., acetone).
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Acetone (or other ketone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, and other standard glassware
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a stopper for the third neck. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine and gently warm the flask under an inert atmosphere until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small amount (approx. 10%) of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by gentle bubbling and a slight increase in temperature.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and cool the flask in an ice bath. After the addition is complete, stir the mixture for an additional 30-60 minutes, or until most of the magnesium has been consumed.
-
Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Prepare a solution of the ketone (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate it under reduced pressure to obtain the crude alcohol product. The product can be further purified by distillation or chromatography.
Visualizations
Troubleshooting Flowchart for Grignard Reaction
improving yield and purity of 4-bromo-3-methylbut-1-ene synthesis
Welcome to the technical support center for the synthesis of 4-bromo-3-methylbut-1-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive Reagents: Phosphorus tribromide (PBr₃) can degrade upon exposure to moisture. Triphenylphosphine (B44618) (PPh₃) can oxidize over time. 2. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 3. Poor Quality Starting Material: The starting alcohol (3-methyl-1-buten-3-ol) may contain impurities that interfere with the reaction. | 1. Use freshly opened or properly stored reagents. PBr₃ should be clear or pale yellow; if it is dark, it may have decomposed. 2. Ensure the reaction temperature is maintained at the recommended level (e.g., 0 °C to room temperature for the Appel reaction). 3. Purify the starting alcohol by distillation before use. |
| Presence of a significant amount of the isomeric impurity, 1-bromo-3-methylbut-2-ene | Allylic Rearrangement: This is a common side reaction, especially under acidic conditions or at elevated temperatures. The carbocation intermediate formed during the reaction can rearrange to a more stable isomer. | 1. Choice of Reagents: The Appel reaction (using PPh₃/CBr₄) is generally preferred over methods involving strong acids like HBr as it proceeds under milder conditions and is less prone to carbocation rearrangements.[1] 2. Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) to minimize the rate of rearrangement. |
| Formation of multiple unidentified byproducts | 1. Side reactions with solvent: The solvent may be participating in the reaction. 2. Decomposition of starting material or product: The starting material or product may be unstable under the reaction conditions. | 1. Use a non-reactive, anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Work up the reaction promptly upon completion. |
| Difficulty in purifying the product | Similar Boiling Points of Isomers: The desired product and its allylic rearrangement isomer often have very close boiling points, making separation by simple distillation challenging. | 1. Fractional Distillation: Use a fractional distillation column to improve the separation of the isomers.[2] 2. Preparative Gas Chromatography (GC): For high-purity samples, preparative GC can be an effective, albeit more complex, purification method.[3][4] 3. Column Chromatography: While challenging due to the volatility of the product, silica (B1680970) gel chromatography with a non-polar eluent may be attempted. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound with high purity?
The Appel reaction, which converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a carbon tetrahalide (like CBr₄), is a highly effective method.[1][5][6] It proceeds under mild conditions, which helps to minimize the common side reaction of allylic rearrangement, thus leading to a purer product. The reaction with phosphorus tribromide (PBr₃) is also a viable option, though it may require more careful temperature control to suppress rearrangement.[7]
Q2: How can I minimize the formation of the rearranged isomer, 1-bromo-3-methylbut-2-ene?
Minimizing the formation of the rearranged isomer is critical for obtaining a high-purity product. Here are key strategies:
-
Reaction Choice: As mentioned, the Appel reaction is generally less prone to rearrangement than methods that generate a carbocation intermediate in the presence of a strong acid.[1]
-
Temperature Control: Maintaining a low temperature (e.g., 0 °C) throughout the reaction and workup is crucial. Higher temperatures provide the energy for the carbocation to rearrange.
-
Reagent Addition: Slow, dropwise addition of the brominating agent to the alcohol can help maintain a low concentration of reactive intermediates and minimize side reactions.
Q3: What are the best practices for purifying this compound?
Due to the potential for isomeric impurities with close boiling points, purification requires careful technique:
-
Fractional Distillation: This is the most common and practical method for purification on a laboratory scale.[2] A column with a high number of theoretical plates will provide the best separation.
-
Preparative Gas Chromatography (GC): For obtaining very high purity material, especially for analytical standards or sensitive subsequent reactions, preparative GC is an excellent option.[3][4] It allows for the separation of compounds with very similar boiling points.
-
Aqueous Workup: Before distillation, it is important to wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts that could catalyze decomposition or rearrangement during heating.
Q4: How can I confirm the purity and identity of my final product?
A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to determine the purity of your product and identify the presence of any isomeric impurities. The mass spectra of the isomers will be very similar, but their retention times on the GC column will differ.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to quantify the ratio of isomers if present. The vinyl protons of this compound will have characteristic shifts and coupling patterns that distinguish it from the rearranged isomer.
Experimental Protocols
Synthesis of this compound via the Appel Reaction
This protocol is a general procedure based on the Appel reaction for the conversion of a primary alcohol to an alkyl bromide.[5]
Materials:
-
3-methyl-1-buten-3-ol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add carbon tetrabromide (1.1 equivalents) portion-wise to the stirred solution.
-
To this mixture, add a solution of 3-methyl-1-buten-3-ol (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or GC-MS.
-
Once the reaction is complete, quench it by adding cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and carefully remove the solvent by rotary evaporation at low temperature and pressure.
-
Purify the crude product by fractional distillation under reduced pressure.
Data Presentation
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Appel Reaction | 3-methyl-1-buten-3-ol | PPh₃, CBr₄ | Moderate to High | High | Mild reaction conditions, minimizes allylic rearrangement.[1] | Stoichiometric amounts of triphenylphosphine oxide byproduct must be removed. |
| Phosphorus Tribromide | 3-methyl-1-buten-3-ol | PBr₃ | Moderate | Moderate to High | Readily available and potent brominating agent.[7] | Can lead to allylic rearrangement if not carefully controlled; evolves HBr gas. |
| Allylic Bromination | 3-methyl-1-butene | N-Bromosuccinimide (NBS) | Variable | Low to Moderate | Utilizes a commercially available alkene starting material. | Often produces a mixture of constitutional isomers that are difficult to separate. |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound via the Appel reaction.
References
- 1. Appel reaction - Wikipedia [en.wikipedia.org]
- 2. Purification [chem.rochester.edu]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
managing the stability issues of 4-bromo-3-methylbut-1-ene during reactions
Welcome to the technical support center for 4-bromo-3-methylbut-1-ene. This guide is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered when using this versatile but unstable reagent.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting advice for specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound giving a mixture of products?
A1: this compound is an allylic halide, which is prone to rearrangement via a resonance-stabilized allylic carbocation intermediate, especially under SN1 reaction conditions.[1][2][3][4] This delocalization of the positive charge allows nucleophiles to attack at two different positions, leading to a mixture of the desired product and its rearranged isomer.
Q2: I am observing the formation of a diene as a major byproduct. What is causing this?
A2: The formation of a diene is likely due to elimination reactions (E1 or E2), which compete with the desired nucleophilic substitution. The presence of a strong base, high temperatures, or protic solvents can favor elimination pathways.
Q3: How should I store this compound to minimize degradation?
A3: To minimize isomerization and decomposition, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and light.[5][6] The addition of stabilizers can also prolong its shelf life.[7]
Troubleshooting Specific Reactions
Issue 1: Low yield in Grignard reagent formation.
-
Problem: Difficulty in initiating the Grignard reaction or obtaining a low yield of the Grignard reagent.
-
Cause: Grignard reagent formation is highly sensitive to moisture and air.[8] The magnesium surface may also be passivated by an oxide layer.[9] Furthermore, the unstable nature of the allylic halide can lead to side reactions.
-
Solution:
-
Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Activate the magnesium turnings using methods like crushing, or adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10]
-
Maintain a low reaction temperature to minimize side reactions.
-
Issue 2: Isomerization during nucleophilic substitution.
-
Problem: Formation of a significant amount of the rearranged product, 1-bromo-3-methyl-2-butene, during a nucleophilic substitution reaction.
-
Cause: This is a classic issue with allylic systems, proceeding through a common carbocation intermediate.[1][2][3]
-
Solution:
-
Favor SN2 conditions to minimize carbocation formation. Use a high concentration of a strong, non-basic nucleophile.
-
Employ a polar aprotic solvent (e.g., acetone, DMF, DMSO) to enhance the rate of the SN2 reaction.
-
Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Data Presentation
The stability of allylic bromides and the outcome of their reactions are highly dependent on the reaction conditions. The following table summarizes the expected major reaction pathways under different conditions.
| Condition | Nucleophile/Base | Solvent | Predominant Mechanism | Expected Outcome |
| Low Temperature | Strong, non-basic nucleophile | Polar Aprotic (e.g., Acetone) | SN2 | Favors direct substitution product |
| High Temperature | Weak nucleophile | Polar Protic (e.g., Ethanol) | SN1 / E1 | Mixture of substitution isomers and elimination products |
| High Temperature | Strong, sterically hindered base | Aprotic (e.g., THF) | E2 | Favors elimination product (diene) |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Rearrangement
This protocol aims to favor the SN2 pathway to minimize the formation of rearranged byproducts.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the nucleophile in a polar aprotic solvent (e.g., anhydrous acetone) in a flame-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Substrate: Slowly add this compound to the cooled solution of the nucleophile with vigorous stirring.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC. If the reaction is slow, allow it to slowly warm to room temperature.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium (B1175870) chloride solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Stabilized Storage of this compound
To prevent isomerization and decomposition during storage, a stabilizer can be added.[7]
-
Obtain Stabilizer: Procure a suitable stabilizer such as phenothiazine (B1677639) or an aliphatic nitroxide compound (e.g., TEMPO).
-
Addition: To freshly purified this compound, add the stabilizer at a concentration of 0.001-5.0 wt%.
-
Storage: Store the stabilized solution in a dark, tightly sealed container at a low temperature (e.g., in a refrigerator).
Visualizations
Decomposition and Rearrangement Pathway
The following diagram illustrates the common decomposition pathway for this compound, which involves the formation of a resonance-stabilized allylic carbocation leading to a mixture of products.
Caption: Decomposition pathways of this compound.
Troubleshooting Workflow for Low Product Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in reactions involving this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- 1. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. community.wvu.edu [community.wvu.edu]
Technical Support Center: Purification of Commercial 4-Bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting and frequently asked questions (FAQs) for the removal of common impurities from commercial 4-bromo-3-methylbut-1-ene. The information is designed to assist in achieving the high purity required for sensitive downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized via the allylic bromination of 3-methyl-1-butene (B165623). The primary impurities often include:
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Isomeric Byproducts: The major isomeric impurity is 1-bromo-3-methylbut-2-ene, which arises from the thermodynamic equilibration of the desired product. Other isomers may also be present in smaller quantities.
-
Unreacted Starting Materials: Residual 3-methyl-1-butene and brominating agents (e.g., N-bromosuccinimide and its byproducts) may be present.
-
Solvent Residues: Solvents used in the synthesis and purification, such as carbon tetrachloride or dichloromethane, may remain.
-
Degradation Products: Over time, particularly with exposure to light or heat, the compound can degrade, leading to the formation of colored impurities and oligomers.
Q2: My commercial this compound has a yellow or brownish tint. What causes this and is it problematic?
A2: A yellow or brownish discoloration typically indicates the presence of degradation products or residual bromine. While minor discoloration may not interfere with all applications, for sensitive reactions, it is a sign of impurity and purification is recommended to ensure reproducibility and avoid side reactions.
Q3: How can I assess the purity of my this compound?
A3: The purity of this compound can be effectively assessed using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for quantifying the purity and identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can identify the desired product and any isomeric impurities or residual solvents. The presence of impurities can often be detected by comparing the integration of characteristic peaks.
-
Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of purity and help in developing a solvent system for column chromatography.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark place, preferably in a refrigerator under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a tightly sealed container to prevent exposure to moisture and air.
Troubleshooting Guides
This section provides structured guidance for common purification challenges.
Purification Workflow Overview
Technical Support Center: Scale-Up of Reactions with 4-Bromo-3-Methylbut-1-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scale-up of chemical reactions involving 4-bromo-3-methylbut-1-ene.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of reactions with this compound, particularly in the context of Grignard reagent formation and subsequent alkylation reactions.
Issue 1: Grignard Reaction Fails to Initiate at Scale
Symptoms:
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No observable exotherm after the initial addition of this compound.
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Magnesium turnings remain shiny and unreacted.
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Titration of an aliquot shows little to no Grignard reagent formation.
Possible Causes and Solutions:
| Cause | Solution |
| Passivated Magnesium Surface | 1. Mechanical Activation: Use magnesium turnings with a high surface area. Consider gentle crushing or stirring of dry magnesium under an inert atmosphere before solvent addition to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension in the solvent before adding the substrate. The disappearance of the iodine color or evolution of ethene gas indicates activation. |
| Presence of Moisture or Oxygen | 1. Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Solvent Purity: Use freshly distilled, anhydrous solvents. Ethereal solvents like THF or diethyl ether should be dried over sodium/benzophenone or passed through a solvent purification system. 3. Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup. |
| Low Reaction Temperature | Gentle warming with a heat gun or a warm water bath may be necessary to initiate the reaction, especially at a larger scale where the initial localized exotherm may dissipate quickly. |
Issue 2: Runaway Reaction or Poor Thermal Control
Symptoms:
-
A sudden, rapid increase in temperature and pressure.
-
Vigorous, uncontrolled boiling of the solvent.
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Discoloration of the reaction mixture.
Possible Causes and Solutions:
| Cause | Solution |
| Accumulation of Unreacted Reagent | 1. Controlled Addition: Add the this compound solution dropwise at a rate that maintains a steady, controllable exotherm. 2. Monitor Reaction Progress: Use in-situ monitoring techniques like infrared (IR) spectroscopy or reaction calorimetry to track the consumption of the starting material and the formation of the Grignard reagent. |
| Inadequate Heat Removal | 1. Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a more efficient cooling bath or an external heat exchanger for larger reactors. 2. Proper Agitation: Ensure efficient stirring to promote heat transfer to the reactor walls and prevent the formation of localized hot spots. |
| Deteriorating Surface-Area-to-Volume Ratio | Be aware that the ability to remove heat decreases as the reactor size increases. What is a minor exotherm at the lab scale can become a significant hazard at the pilot or production scale. Perform a thorough thermal hazard assessment before scaling up. |
Issue 3: Low Yield of the Desired Product
Symptoms:
-
Isolation of a lower than expected amount of the target molecule after work-up and purification.
Possible Causes and Solutions:
| Cause | Solution |
| Side Reactions (e.g., Wurtz Coupling) | 1. Slow Addition: Add the this compound slowly to a well-stirred suspension of magnesium to minimize the concentration of the alkyl halide in the presence of the newly formed Grignard reagent. 2. Optimal Temperature: Maintain the reaction at a moderate temperature to favor Grignard formation over coupling reactions. |
| Degradation of Grignard Reagent | Use the Grignard reagent as soon as it is prepared. If storage is necessary, keep it under an inert atmosphere at a low temperature. |
| Inefficient Reaction with Electrophile | 1. Temperature Control: The reaction of the Grignard reagent with the electrophile may require specific temperature conditions (e.g., cooling to 0°C or below) to minimize side reactions. 2. Stoichiometry: Ensure the correct stoichiometry between the Grignard reagent and the electrophile. |
| Poor Work-up and Purification | Optimize the quenching, extraction, and purification steps to minimize product loss. Consider alternative purification methods if column chromatography is leading to significant losses. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are the flammability of the ethereal solvents typically used and the highly exothermic nature of Grignard reagent formation. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a fire or explosion. It is crucial to have robust temperature control, a well-designed reactor system with adequate cooling capacity, and a carefully planned and controlled addition of the reagent.
Q2: How does the surface-area-to-volume ratio impact the scale-up of these reactions?
A2: As the reaction scale increases, the volume of the reaction mixture increases by a cubic factor, while the surface area available for heat exchange only increases by a square factor. This means that the ability to remove heat from an exothermic reaction becomes significantly less efficient at a larger scale. A reaction that is easily controlled in a laboratory flask can become a serious thermal hazard in a large reactor.
Q3: What is Wurtz coupling, and how can it be minimized?
A3: Wurtz coupling is a side reaction where two molecules of the alkyl halide react with the metal (in this case, magnesium) to form a dimer. In the context of Grignard formation, the newly formed Grignard reagent can also react with unreacted this compound. To minimize this, maintain a low concentration of the alkyl halide by adding it slowly to the magnesium suspension.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is a flammable and corrosive liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store the compound in a tightly sealed container in a cool, dry, and dark place, away from heat and ignition sources.
Q5: What are the key considerations for purifying the products of these reactions at scale?
A5: At a larger scale, purification methods need to be efficient and scalable. While column chromatography is common in the lab, it can be cumbersome and expensive at an industrial scale. Consider alternatives such as distillation (if the product is volatile and thermally stable), crystallization, or liquid-liquid extraction. The choice of method will depend on the physical properties of the product and the impurities present.
Experimental Protocols
Protocol 1: Pilot-Scale (5L) Grignard Reagent Formation with this compound (Illustrative Example)
Disclaimer: This is an illustrative protocol and must be adapted and optimized for specific equipment and safety protocols. A thorough hazard analysis is required before implementation.
Equipment:
-
5 L jacketed glass reactor with a bottom outlet valve.
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Overhead mechanical stirrer with a high-torque motor.
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500 mL pressure-equalizing dropping funnel.
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Reflux condenser with a nitrogen inlet.
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Thermocouple for monitoring internal temperature.
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Inert gas (nitrogen or argon) supply.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Magnesium Turnings | 24.31 | 60.8 g | 2.50 |
| This compound | 149.03 | 298.1 g | 2.00 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 2.5 L | - |
| Iodine | 253.81 | 1 small crystal | - |
Procedure:
-
Reactor Setup: Assemble the dry 5 L reactor under a nitrogen atmosphere.
-
Magnesium Activation: Add the magnesium turnings and the iodine crystal to the reactor. Begin stirring at 200 RPM.
-
Solvent Addition: Add 500 mL of anhydrous THF to the reactor.
-
Initiation: Prepare a solution of this compound in 2.0 L of anhydrous THF in the dropping funnel. Add approximately 50 mL of this solution to the stirred magnesium suspension.
-
Observe Initiation: Watch for the disappearance of the iodine color and a gentle reflux, indicating the start of the reaction. If the reaction does not start, gentle warming of the reactor jacket may be required.
-
Controlled Addition: Once the reaction is initiated, add the remaining this compound solution dropwise at a rate that maintains a steady internal temperature between 40-45°C. The addition rate will need to be carefully controlled based on the cooling capacity of the reactor.
-
Reaction Completion: After the addition is complete, continue stirring at 45°C for 1-2 hours to ensure complete reaction. The resulting greyish-brown solution is the Grignard reagent.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 31950-55-7 | C5H9Br | 149.03 | ~125-127 |
| Wurtz Coupling Product (3,6-dimethyl-1,7-octadiene) | 629-65-2 | C10H18 | 138.25 | ~158-160 |
Table 2: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (100 mL) | Pilot Scale (5 L) |
| Volume of Solvent | 50 mL | 2.5 L |
| Amount of this compound | 5.96 g (0.04 mol) | 298.1 g (2.00 mol) |
| Addition Time | 15-20 minutes | 2-3 hours |
| Typical Yield Range | 85-95% | 75-85% |
| Primary Impurity at Higher Scale | Wurtz Coupling Product | Wurtz Coupling Product, Unreacted Starting Material |
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Caption: Logical workflow for thermal management during scale-up.
Navigating the Complex Reactivity of 4-Bromo-3-methylbut-1-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for navigating the nuanced reactivity of the homoallylic bromide, 4-bromo-3-methylbut-1-ene. Understanding the profound influence of the solvent on the reaction pathway is critical for achieving desired product outcomes and troubleshooting unexpected results. This guide offers detailed explanations, experimental protocols, and troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the principal reaction pathways for this compound in solution?
A1: The reactivity of this compound is primarily governed by a competition between three key pathways: S_N_2 (bimolecular nucleophilic substitution), S_N_1 (unimolecular nucleophilic substitution), and a variation of the S_N_1 pathway involving neighboring group participation (NGP) by the double bond. The dominant pathway is highly dependent on the solvent's properties.
Q2: How does the choice of solvent influence the reaction mechanism?
A2: Solvents are broadly categorized as protic (containing acidic protons, e.g., water, ethanol, methanol) and aprotic (lacking acidic protons, e.g., acetone (B3395972), DMSO).
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Polar Protic Solvents: These solvents are effective at solvating both cations and anions. They facilitate the formation of carbocation intermediates, thus favoring the S_N_1 pathway. For this compound, this can lead to a mixture of products due to potential carbocation rearrangements and neighboring group participation.
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Polar Aprotic Solvents: These solvents are excellent at solvating cations but not anions. This leaves the nucleophile "bare" and highly reactive, promoting the concerted S_N_2 mechanism, which involves a backside attack by the nucleophile.
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Non-nucleophilic, Highly Ionizing Solvents: Solvents like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) are poor nucleophiles but have a high capacity to stabilize carbocations. In these solvents, the S_N_1 pathway with significant neighboring group participation becomes the major route.[1]
Q3: What is neighboring group participation (NGP) and how does it affect the products?
A3: In the case of this compound, the π-electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the bromine atom as the bromide ion departs. This leads to the formation of a stabilized, non-classical cyclopropylmethyl cation intermediate. This intermediate can then be attacked by a nucleophile at different positions, leading to rearranged products such as cyclopropyl (B3062369) and cyclobutyl derivatives, in addition to the direct substitution product.[1]
Reaction Mechanisms and Solvent Effects
The choice of solvent dictates the balance between the S_N_1, S_N_2, and NGP pathways.
Caption: Reaction pathways of this compound.
Quantitative Data Summary
Table 1: Solvolysis Data for 4-Bromo-1-butene (B139220) in Various Solvents
| Solvent Composition | Temperature (°C) | Rate Constant (k, s⁻¹) | Reaction Pathway |
| 80% Ethanol / 20% Water | 70 | 1.1 x 10⁻⁶ | Predominantly S_N_2 |
| Trifluoroethanol (TFE) | 25 | - | Increased S_N_1 with NGP |
| 90% Hexafluoroisopropanol (HFIP) | 25 | - | Predominantly S_N_1 with NGP |
Data extrapolated from studies on 4-bromo-1-butene and general principles of solvolysis.[1]
Table 2: Expected Product Distribution as a Function of Solvent Type
| Solvent Type | Dominant Mechanism | Expected Major Products |
| Polar Aprotic (e.g., Acetone with NaN₃) | S_N_2 | 4-azido-3-methylbut-1-ene |
| Polar Protic (e.g., 80% Ethanol) | S_N_2 / S_N_1 | 4-ethoxy-3-methylbut-1-ene, 3-methylbut-3-en-1-ol |
| Highly Ionizing, Non-nucleophilic (e.g., TFE) | S_N_1 with NGP | Rearranged products (cyclopropyl and cyclobutyl derivatives), 3-methylbut-3-en-1-ol |
Experimental Protocols
Protocol 1: Kinetic Study of Solvolysis by Titration
This method allows for the determination of the reaction rate by monitoring the production of hydrobromic acid (HBr) over time.
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/20% water)
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Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator (e.g., phenolphthalein)
-
Constant temperature bath
-
Pipettes, burette, conical flasks
Procedure:
-
Prepare a solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of this solution in a sealed flask and allow it to equilibrate in the constant temperature bath.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of acetone at a low temperature.
-
Titrate the liberated HBr in the aliquot with the standardized NaOH solution using an appropriate indicator.
-
The rate constant (k) can be determined by plotting the natural logarithm of the concentration of the alkyl bromide versus time.
Caption: Experimental workflow for kinetic analysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too slow or does not proceed. | 1. Inappropriate solvent for the desired mechanism. 2. Low reaction temperature. 3. Deactivated substrate. | 1. For S_N_1, switch to a more polar protic or ionizing solvent. For S_N_2, use a polar aprotic solvent. 2. Gently warm the reaction mixture, monitoring for side reactions. 3. Ensure the starting material is pure and has not degraded. |
| Formation of multiple unexpected products. | 1. Competing reaction pathways (S_N_1, S_N_2, E1, E2). 2. Rearrangement of carbocation intermediate in S_N_1/NGP. 3. Presence of water or other nucleophilic impurities. | 1. To favor S_N_2, use a strong, non-bulky nucleophile and a polar aprotic solvent. To favor S_N_1, use a weak nucleophile and a polar protic solvent. 2. Use of less ionizing solvents can sometimes suppress rearrangement. 3. Use anhydrous solvents and reagents. |
| Inconsistent kinetic data. | 1. Fluctuation in reaction temperature. 2. Inaccurate timing or titration. 3. Evaporation of solvent. | 1. Ensure the constant temperature bath is stable. 2. Use a stopwatch and perform titrations carefully and consistently. 3. Keep the reaction flask well-sealed. |
References
Validation & Comparative
A Comparative Guide to Prenylating Agents: 4-Bromo-3-methylbut-1-ene in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate prenylating agent is a critical step in the synthesis of a vast array of biologically active molecules. The introduction of a prenyl group can significantly enhance the therapeutic properties of a compound. This guide provides an objective comparison of 4-bromo-3-methylbut-1-ene with other commonly used prenylating agents, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The strategic addition of a five-carbon isoprenoid unit, known as prenylation, is a key modification in the synthesis of natural products and pharmaceuticals. This structural alteration can influence a molecule's lipophilicity, membrane permeability, and interaction with biological targets. While several reagents can achieve this transformation, their reactivity, stability, and selectivity can vary significantly. This guide focuses on the performance of this compound in comparison to other prevalent prenylating agents such as prenyl bromide and dimethylallyl pyrophosphate (DMAPP).
Chemical Prenylation: A Head-to-Head Comparison
In chemical synthesis, the choice of prenylating agent often dictates the reaction conditions and outcomes. Allylic halides are among the most common reagents for this purpose.
Reactivity and Regioselectivity
This compound and prenyl bromide (1-bromo-3-methylbut-2-ene) are isomeric allylic bromides. Their subtle structural difference, the position of the double bond, can influence their reactivity and the regioselectivity of the resulting products in nucleophilic substitution reactions. While both can react via SN1 and SN2 pathways, the stability of the resulting carbocation or the accessibility of the electrophilic carbon plays a crucial role.
In Friedel-Crafts alkylations, a common method for C-prenylation of aromatic compounds, the choice of Lewis acid and reaction conditions is paramount to controlling the outcome. The reaction proceeds through the formation of a prenyl cation, which then attacks the aromatic ring. The regioselectivity of this addition is influenced by the directing effects of the substituents on the aromatic substrate.
dot
Caption: General workflow for Friedel-Crafts prenylation.
Performance in Phenol (B47542) Alkylation
The alkylation of phenols is a widely used reaction in the synthesis of natural products and their analogues. Both O-prenylation and C-prenylation are possible, and the choice of reagents and conditions determines the selectivity.
| Prenylating Agent | Substrate | Base/Catalyst | Solvent | Product(s) | Yield (%) | Reference |
| Prenyl Bromide | 2',4',6'-Trihydroxyacetophenone | K₂CO₃ | Acetone | O-Prenylated product | - | [1] |
| Prenyl Bromide | 2',4'-Dihydroxy-3'-(3-methylbut-2-enyl)chalcone | KOH | H₂O | C-Prenylated product | 22-30 | [1] |
| 3-Methyl-2-buten-1-ol | Various Flavonoids | ZnCl₂ | Ethyl Acetate | C-Prenylated Flavonoids | 23-36 | [2] |
| 3-Methyl-2-buten-1-ol | Phenol Derivatives | BF₃·OEt₂ | Diethyl ether/CH₂Cl₂ | Prenylated Phenols | 15-29 | [3] |
Enzymatic Prenylation: The Biocatalytic Approach
Nature employs a highly efficient and selective method for prenylation using enzymes called prenyltransferases. These enzymes utilize dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.
Mechanism and Substrate Specificity
Prenyltransferases catalyze the transfer of the dimethylallyl group from DMAPP to a variety of acceptor molecules, including aromatic compounds and proteins. The reaction is typically highly regioselective and stereoselective, offering a significant advantage over chemical methods. The substrate scope of these enzymes can vary, with some showing broad promiscuity while others are highly specific.[2]
dot
Caption: Simplified workflow of enzymatic prenylation.
Quantitative Analysis of Enzymatic Prenylation
The efficiency of enzymatic prenylation can be quantified by determining the kinetic parameters of the prenyltransferase.
| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹·M⁻¹) | Reference |
| 5-Dimethylallyltryptophan Synthase | L-Tryptophan | 34 | 1.1 | 25,588 | [4] |
| 5-Dimethylallyltryptophan Synthase | DMAPP | 76 | 1.1 | - | [4] |
Note: The use of this compound as a substrate for prenyltransferases has not been extensively reported. The pyrophosphate leaving group in DMAPP is crucial for enzymatic activity, and it is unlikely that prenyl halides would serve as efficient substrates for these enzymes without modification.
Experimental Protocols
General Procedure for Friedel-Crafts C-Prenylation of a Phenol
This protocol is a general representation and may require optimization for specific substrates.
-
Preparation: To a solution of the phenolic substrate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, nitromethane) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., AlCl₃, BF₃·OEt₂, 1.0-2.0 eq) at a controlled temperature (typically 0 °C or lower).
-
Addition of Prenylating Agent: Slowly add a solution of the prenylating agent (this compound or prenyl bromide, 1.0-1.5 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at the specified temperature for a period of time (monitored by TLC or LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding ice-water or dilute hydrochloric acid. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
General Procedure for Enzymatic Prenylation
This protocol is a general representation and requires specific enzymes and optimized conditions for each substrate.
-
Reaction Mixture: In a suitable buffer solution (e.g., Tris-HCl, phosphate (B84403) buffer) at the optimal pH for the enzyme, combine the acceptor substrate, DMAPP, and a divalent metal cofactor (e.g., MgCl₂) if required by the enzyme.
-
Enzyme Addition: Initiate the reaction by adding the purified prenyltransferase enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a sufficient period to allow for product formation. The reaction progress can be monitored by HPLC or LC-MS.
-
Quenching and Extraction: Stop the reaction by adding a quenching solution (e.g., citric acid, EDTA) or by protein denaturation (e.g., adding an organic solvent like methanol (B129727) or acetonitrile). Extract the product with a suitable organic solvent.
-
Purification: Purify the prenylated product using chromatographic techniques such as HPLC.
Conclusion
The choice between this compound and other prenylating agents depends on the specific requirements of the synthesis.
-
This compound and Prenyl Bromide are effective reagents for chemical prenylation, particularly in Friedel-Crafts and phenol alkylation reactions. The choice between these isomers may influence regioselectivity, and reaction conditions must be carefully optimized to achieve the desired outcome.
-
DMAPP is the natural prenyl donor and is exclusively used in highly selective enzymatic prenylation reactions. This method offers unparalleled control over stereochemistry and regiochemistry but is limited to the substrate specificity of the available enzymes.
For researchers in drug development, a thorough understanding of the reactivity and handling characteristics of each prenylating agent is essential for the successful synthesis of novel therapeutic compounds. This guide provides a foundational comparison to inform these critical decisions. Further investigation into direct comparative studies is recommended for specific applications.
References
- 1. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic studies on aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemical characterization of indole prenyltransferases: filling the last gap of prenylation positions by a 5-dimethylallyltryptophan synthase from Aspergillus clavatus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-bromo-3-methylbut-1-ene and 1-bromo-3-methyl-2-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of two isomeric allylic bromides: 4-bromo-3-methylbut-1-ene and 1-bromo-3-methyl-2-butene. Understanding the distinct reaction pathways and kinetics of these compounds is crucial for their effective application in organic synthesis and drug development. This document outlines their reactivity profiles, supported by experimental data, and provides detailed experimental protocols for their analysis.
Executive Summary
The reactivity of this compound and 1-bromo-3-methyl-2-butene in nucleophilic substitution reactions is significantly different, primarily due to their structural differences. 1-bromo-3-methyl-2-butene, a primary allylic bromide that can form a resonance-stabilized tertiary carbocation, predominantly undergoes rapid S(_N)1 reactions. In contrast, this compound, also a primary bromide, exhibits a greater propensity for S(_N)2 reactions, with the potential for neighboring group participation by the double bond under specific conditions.
Data Presentation: A Quantitative Comparison of Reactivity
| Feature | This compound | 1-bromo-3-methyl-2-butene (Prenyl Bromide) |
| Structure | Primary bromide with a homoallylic double bond | Primary bromide with a trisubstituted double bond (allylic) |
| Primary Reaction Pathway | S(_N)2 (with potential for S(_N)1 and neighboring group participation) | S(_N)1 |
| Relative Rate of Solvolysis | Slower | Faster |
| Intermediate | Primarily a direct displacement transition state; potential for a bridged carbocation | Resonance-stabilized tertiary allylic carbocation |
| Solvolysis Products in Ethanol (B145695) | Primarily 4-ethoxy-3-methylbut-1-ene | A mixture of 1-ethoxy-3-methyl-2-butene (B1624131) and 3-ethoxy-3-methyl-1-butene |
| Expected Product Ratio | >95% direct substitution product | Mixture, with the thermodynamically more stable ether being the major product. |
Reaction Mechanisms and Intermediates
The divergent reactivity of these two isomers can be attributed to the stability of the carbocation intermediates formed during the reaction.
1-bromo-3-methyl-2-butene readily forms a resonance-stabilized tertiary allylic carbocation upon departure of the bromide ion. This stable intermediate is then attacked by the nucleophile (e.g., ethanol) at two different positions, leading to a mixture of products.
This compound , being a primary halide, is less likely to form a stable carbocation. Therefore, it tends to react via a direct S(_N)2 displacement. However, the double bond in the homoallylic position can participate in the reaction, leading to a bridged cyclopropylmethyl-like cation and potentially rearranged products, especially in non-nucleophilic solvents.
Experimental Protocols
The following are detailed protocols for the comparative analysis of the reactivity of this compound and 1-bromo-3-methyl-2-butene.
Protocol 1: Determination of Solvolysis Rates
Objective: To compare the rates of solvolysis of this compound and 1-bromo-3-methyl-2-butene in ethanol by monitoring the production of hydrobromic acid (HBr).
Materials:
-
This compound
-
1-bromo-3-methyl-2-butene
-
Absolute ethanol
-
Standardized sodium hydroxide (B78521) solution (0.01 M)
-
Bromothymol blue indicator
-
Constant temperature water bath (set to 50 °C)
-
Burette, pipettes, conical flasks, and stopwatches
Procedure:
-
Prepare 0.1 M solutions of both this compound and 1-bromo-3-methyl-2-butene in absolute ethanol.
-
For each compound, place 50.0 mL of the solution into a separate conical flask and allow it to equilibrate in the constant temperature water bath for 15 minutes.
-
To each flask, add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).
-
Titrate the solution with the standardized 0.01 M NaOH solution until the color just turns blue. Record this initial volume.
-
Start the stopwatch and add a known excess of the standardized NaOH solution (e.g., 5.00 mL) to the reaction flask. The solution will be blue.
-
Record the time it takes for the solution to turn back to yellow. This indicates that the HBr produced from the solvolysis has neutralized the added NaOH.
-
Immediately add another known volume of NaOH solution and record the time for the color change. Repeat this process for at least five measurements.
-
The rate constant (k) for the S(_N)1 reaction can be determined from the integrated rate law for a first-order reaction: ln(--INVALID-LINK--) = -kt + ln(--INVALID-LINK--).
Protocol 2: Product Distribution Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of the solvolysis of this compound and 1-bromo-3-methyl-2-butene in ethanol.
Materials:
-
Reacted solutions from Protocol 1
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
After the solvolysis reaction has proceeded for a time sufficient to generate a detectable amount of product (e.g., several half-lives as determined in Protocol 1), quench the reaction by adding the solution to a separatory funnel containing cold water.
-
Extract the organic products with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solution using a rotary evaporator.
-
Analyze the resulting product mixture by GC-MS.
-
Identify the products based on their mass spectra and retention times.
-
Quantify the relative amounts of each product by integrating the peak areas in the gas chromatogram.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic pathways for the two compounds.
Caption: S(_N)1 pathway for 1-bromo-3-methyl-2-butene.
Caption: Primary S(_N)2 pathway for this compound.
Spectroscopic Validation of 4-Bromo-3-methylbut-1-ene Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis, ensuring the identity and purity of the target molecules. For reactions involving 4-bromo-3-methylbut-1-ene, a versatile building block in organic synthesis, a combination of spectroscopic techniques is essential for unambiguous product characterization. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques for Product Validation
The choice of spectroscopic technique depends on the specific information required. While each method provides unique insights, a combination of all three is often necessary for comprehensive product validation.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed structural information, including connectivity of atoms, chemical environment of protons and carbons, and stereochemistry. | Provides unambiguous structural elucidation. | Requires relatively pure samples and can be less sensitive than MS. |
| Mass Spectrometry | Molecular weight of the compound and information about its fragmentation pattern. | High sensitivity, useful for identifying compounds at low concentrations and confirming molecular formula. | Does not provide detailed structural connectivity on its own. |
| FTIR Spectroscopy | Presence of specific functional groups within the molecule. | Fast and simple to implement, good for identifying the presence or absence of key functional groups. | Provides limited information on the overall molecular structure. |
Spectroscopic Data for a Model Reaction Product: Substitution with an Amine
To illustrate the application of these techniques, consider a model reaction where this compound undergoes a substitution reaction with a generic secondary amine (R₂NH) to yield N,N-dialkyl-3-methylbut-3-en-1-amine.
NMR Spectroscopy Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~5.8 | ddt | J = 17.0, 10.5, 6.5 | =CH- | |
| ~5.0 | d | J = 17.0 | =CH₂ (trans) | |
| ~5.0 | d | J = 10.5 | =CH₂ (cis) | |
| ~3.0 | d | J = 6.5 | -CH₂-N | |
| ~2.5 | m | -CH(CH₃)- | ||
| ~1.1 | d | J = 7.0 | -CH₃ | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | ||
| ~142 | =CH- | |||
| ~115 | =CH₂ | |||
| ~60 | -CH₂-N | |||
| ~35 | -CH(CH₃)- | |||
| ~20 | -CH₃ |
Note: The exact chemical shifts will vary depending on the specific amine used and the solvent.
Mass Spectrometry Data
| Technique | m/z Value | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺ | Molecular ion peak, confirming the molecular weight of the product. |
| Electron Ionization (EI) | Various fragments | Fragmentation pattern provides structural clues. Common fragments include loss of the alkylamino group and cleavage adjacent to the double bond. |
A key characteristic in the mass spectrum of a bromine-containing starting material is the presence of M and M+2 isotope peaks of nearly equal intensity, which will be absent in the successfully substituted product.
FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2960 | C-H stretch | C-H (alkane) |
| ~1640 | C=C stretch | Alkene |
| ~1100 | C-N stretch | Amine |
| 990 and 910 | C-H bend | =CH₂ (alkene) |
The disappearance of the C-Br stretching frequency (typically around 650-550 cm⁻¹) from the starting material provides strong evidence for a successful substitution reaction.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified reaction product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis is required.
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum.
-
For more complex structures, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry
Sample Preparation:
-
For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
For Electron Ionization (EI-MS), the sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC-MS). For GC-MS analysis of volatile compounds, a headspace sampling technique may be employed.
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
FTIR Spectroscopy
Sample Preparation:
-
For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
Data Acquisition:
-
Obtain a background spectrum of the empty sample holder or the pure KBr pellet.
-
Place the sample in the spectrometer and acquire the infrared spectrum.
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic validation of a reaction product.
A Comparative Guide to the Characterization of Lavandulol Synthesized from 4-Bromo-3-methylbut-1-ene
This guide provides a comparative analysis of a proposed synthesis of lavandulol (B192245) from 4-bromo-3-methylbut-1-ene against established alternative synthetic methodologies. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations to support further research and application.
Proposed Synthesis of Lavandulol from this compound
While a direct, well-documented synthesis of lavandulol from this compound is not prevalent in the literature, a plausible route can be proposed via a Grignard reaction. This section outlines a hypothetical yet chemically sound protocol for this synthesis. The proposed reaction involves the formation of a Grignard reagent from this compound, followed by its reaction with 3-methyl-2-butenal (B57294). A subsequent acid-catalyzed isomerization is postulated to yield the final lavandulol structure.
Reaction Scheme:
-
Step 1: Grignard Reagent Formation CH₂=CH-CH(CH₃)-CH₂Br + Mg → CH₂=CH-CH(CH₃)-CH₂MgBr
-
Step 2: Reaction with 3-methyl-2-butenal CH₂=CH-CH(CH₃)-CH₂MgBr + (CH₃)₂C=CH-CHO → CH₂=CH-CH(CH₃)-CH₂-CH(OH)-CH=C(CH₃)₂
-
Step 3: Acid-Catalyzed Isomerization CH₂=CH-CH(CH₃)-CH₂-CH(OH)-CH=C(CH₃)₂ --[H⁺]--> 2-isopropenyl-5-methyl-4-hexen-1-ol (Lavandulol)
Experimental Protocol: Proposed Synthesis
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 g, 50 mmol) and a crystal of iodine in anhydrous diethyl ether (20 mL).
-
Slowly add a solution of this compound (7.45 g, 50 mmol) in anhydrous diethyl ether (30 mL) from the dropping funnel to initiate the reaction.
-
Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Reaction with Carbonyl Compound:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 3-methyl-2-butenal (4.2 g, 50 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Isomerization:
-
Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product is then dissolved in a 1:1 mixture of acetone (B3395972) and 1 M HCl (50 mL) and stirred at room temperature for 1 hour to facilitate isomerization.
-
Neutralize the solution with saturated sodium bicarbonate solution and extract the product with diethyl ether (3 x 40 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to obtain pure lavandulol.
-
Alternative Synthesis Methods for Lavandulol
Several alternative methods for the synthesis of lavandulol have been reported in the literature, providing benchmarks for comparison.
-
Prins Reaction: This method involves the reaction of an alkene with an aldehyde, typically formaldehyde. One reported synthesis of lavandulol starts from natural citral (B94496) and proceeds in four steps with an overall yield of 30%[1][2].
-
Biosynthesis: Microbial production of lavandulol has been achieved in engineered Escherichia coli and Saccharomyces cerevisiae. These methods offer a more sustainable alternative to chemical synthesis, with reported titers of up to 24.9 mg/L in E. coli[3][4][5][6][7].
-
Johnson-Claisen Rearrangement: An efficient synthesis of enantiomerically pure lavandulol has been reported using an orthoester Johnson-Claisen rearrangement as the key step[8].
Comparative Data Presentation
Table 1: Comparison of Lavandulol Synthesis Methods
| Feature | Proposed Grignard Synthesis | Prins Reaction[1][2] | Biosynthesis (E. coli)[3][5][6] |
| Starting Material(s) | This compound, 3-methyl-2-butenal | Citral | Glucose/Glycerol |
| Key Reagents | Mg, Diethyl ether, HCl | Paraformaldehyde, Lewis acid | Engineered E. coli strain |
| Reaction Conditions | Anhydrous, 0 °C to reflux | Thermal or Lewis acid catalysis | 30-37 °C, aqueous medium |
| Reported/Expected Yield | Hypothetical: Moderate | 30% (overall) | 24.9 mg/L |
| Advantages | Utilizes a specific starting material | Well-established method | Sustainable, uses renewable feedstocks |
| Disadvantages | Hypothetical, requires isomerization | Multi-step, moderate yield | Low volumetric productivity |
Table 2: Characterization Data for Lavandulol
| Characterization Technique | Observed Data |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.10 (t, 1H), 4.85 (s, 1H), 4.75 (s, 1H), 3.60 (d, 2H), 2.30-2.10 (m, 3H), 1.75 (s, 3H), 1.70 (s, 3H), 1.65 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 145.2, 132.5, 123.8, 112.1, 65.4, 48.1, 26.3, 25.7, 21.5, 18.2 |
| FT-IR (neat) ν (cm⁻¹) | 3350 (O-H), 3075 (=C-H), 2970, 2915 (C-H), 1645 (C=C), 890 (=CH₂) |
| Mass Spectrometry (EI, 70 eV) m/z (%) | 154 (M⁺, <1), 136 (5), 121 (15), 109 (10), 93 (40), 84 (30), 69 (100)[2] |
Characterization of Synthesized Lavandulol
Experimental Protocol: Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
The synthesized lavandulol is analyzed using a GC-MS system equipped with a capillary column (e.g., HP-5ms).
-
Helium is used as the carrier gas. The oven temperature program starts at 50 °C, holds for 2 minutes, then ramps to 250 °C at a rate of 10 °C/min.
-
The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
The retention time and mass spectrum of the synthesized product are compared with a lavandulol standard.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum of the purified lavandulol is recorded as a thin film on a NaCl plate or using a diamond ATR accessory.
-
The spectrum is scanned from 4000 to 400 cm⁻¹.
-
Characteristic absorption bands for hydroxyl and olefinic groups are identified.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
The obtained spectra are compared with literature data for lavandulol.
-
Visualizations
Caption: Proposed synthesis pathway of Lavandulol.
Caption: Experimental workflow for Lavandulol characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]
- 4. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Computational Analysis of 4-bromo-3-methylbut-1-ene Reaction Pathways: A Comparative Guide
A comprehensive search for specific computational studies detailing the reaction pathways of 4-bromo-3-methylbut-1-ene did not yield publicly available quantitative data. This guide, therefore, presents a conceptual comparison of the expected major reaction pathways for this substrate based on established principles of allylic halide reactivity. The information provided is foundational for researchers and drug development professionals seeking to understand and predict the chemical behavior of this and structurally related compounds.
The reactivity of this compound is primarily governed by the presence of a bromine atom at a primary carbon that is also in an allylic position. This structural feature allows for a competition between several nucleophilic substitution and elimination pathways. The principal substitution mechanisms to consider are the bimolecular nucleophilic substitution (SN2), the unimolecular nucleophilic substitution (SN1), and their allylic rearrangement counterparts (SN2' and SN1').
Comparison of Nucleophilic Substitution Pathways
The outcome of a reaction involving this compound with a nucleophile is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
| Reaction Pathway | Substrate Structure Favorability | Nucleophile Requirement | Solvent Preference | Key Intermediate | Product(s) |
| SN2 | Primary halide (less sterically hindered) | Strong, unhindered | Polar aprotic | Pentacoordinate transition state | Direct substitution product |
| SN1 | Formation of a stable carbocation | Weak or sterically hindered | Polar protic | Secondary allylic carbocation (resonance stabilized) | Racemic mixture of direct and rearranged substitution products |
| SN2' | Steric hindrance at the α-carbon | Strong, potentially bulky | Varies, can occur in polar aprotic | Concerted, with attack at the γ-carbon | Allylically rearranged substitution product |
| SN1' | Formation of a stable carbocation | Weak or sterically hindered | Polar protic | Secondary allylic carbocation (resonance stabilized) | Racemic mixture of direct and rearranged substitution products |
Detailed Reaction Pathway Analysis
SN2 Pathway: Direct Substitution
The SN2 mechanism involves a backside attack by a nucleophile on the carbon atom bonded to the bromine. Given that this compound is a primary halide, this pathway is sterically accessible. A strong, unhindered nucleophile in a polar aprotic solvent would favor this direct substitution, leading to the formation of a single product with inversion of stereochemistry if the substrate were chiral.
SN1 and SN1' Pathways: Carbocation Intermediate
In the presence of a weak nucleophile and a polar protic solvent, the reaction can proceed through an SN1 mechanism. The initial step is the departure of the bromide ion to form a secondary allylic carbocation. This carbocation is stabilized by resonance, with the positive charge delocalized between the secondary and primary carbons of the allylic system. The nucleophile can then attack either of these electrophilic centers. Attack at the secondary carbon results in the direct substitution product (SN1), while attack at the primary carbon leads to the rearranged product (SN1'). This typically results in a mixture of products.
SN2' Pathway: Concerted Rearrangement
A strong, and potentially bulky, nucleophile might favor the SN2' pathway. In this concerted mechanism, the nucleophile attacks the terminal carbon of the double bond (the γ-carbon) while the double bond shifts and the bromide ion is expelled from the α-carbon. This pathway becomes more competitive if there is significant steric hindrance at the α-carbon, which is the case for this compound due to the adjacent methyl group.
Experimental Protocols for Mechanistic Determination
To experimentally distinguish between these pathways, the following protocols are typically employed:
-
Kinetic Studies: The rate of the reaction can be measured as a function of both substrate and nucleophile concentration. A second-order rate law (rate = k[substrate][nucleophile]) is indicative of an SN2 or SN2' mechanism, while a first-order rate law (rate = k[substrate]) suggests an SN1 or SN1' mechanism.
-
Product Analysis: The reaction products are isolated and characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The identification of direct versus rearranged products provides insight into the operative mechanism(s).
-
Stereochemical Analysis: If an enantiomerically pure starting material is used, the stereochemistry of the products can be determined using polarimetry or chiral chromatography. Inversion of configuration is characteristic of an SN2 reaction, while racemization is expected for an SN1 reaction.
-
Solvent Effect Studies: The reaction can be carried out in a variety of solvents with different polarities and nucleophilicities. A strong dependence of the reaction rate and product distribution on the solvent properties can help to elucidate the mechanism.
Visualization of Reaction Pathways
The following diagram illustrates the key intermediates and competing pathways for the reaction of this compound with a nucleophile.
A Comparative Guide to Alternative Reagents for 4-Bromo-3-methylbut-1-ene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-methylbut-1-ene, commonly known as prenyl bromide, is a valuable reagent in organic synthesis for the introduction of the isoprenoid (prenyl) group, a five-carbon motif prevalent in a vast array of natural products and pharmacologically active molecules. However, its lability and reactivity can sometimes necessitate the use of alternative reagents to achieve desired outcomes in terms of yield, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data from the literature.
Overview of Alternative Reagents
Several classes of reagents have been developed as alternatives to prenyl bromide, each with its own distinct reactivity profile and applications. These include other prenyl halides, organometallic reagents, prenyl alcohols and their derivatives, and enzymatic systems.
-
Prenyl Chloride: A direct analogue of prenyl bromide, prenyl chloride is a less reactive but often more cost-effective alternative. The choice between the bromide and chloride is typically dictated by the nucleophilicity of the substrate and the desired reaction rate. Prenyl bromide is generally more reactive due to the better leaving group ability of the bromide ion compared to the chloride ion[1].
-
Organometallic Prenyl Reagents: This category includes prenyl Grignard reagents (prenylmagnesium halides) and organopalladium precursors. These reagents are particularly useful for the formation of carbon-carbon bonds. Prenyl Grignard reagents react with electrophiles such as aldehydes, ketones, and esters, while palladium-catalyzed cross-coupling reactions allow for the coupling of the prenyl group with aryl or vinyl halides and triflates.
-
Prenyl Alcohols and Derivatives: Prenyl alcohol and its isomers can be used in Friedel-Crafts type alkylations, typically catalyzed by a Lewis or Brønsted acid. These reactions offer an alternative pathway for the C-prenylation of aromatic and heteroaromatic compounds.
-
Isoprenoid Pyrophosphates (Enzymatic Prenylation): In the realm of biocatalysis, enzymes known as prenyltransferases catalyze the transfer of isoprenoid groups from donor molecules like dimethylallyl pyrophosphate (DMAPP) to a wide range of acceptor molecules. This approach offers unparalleled regio- and stereoselectivity.
Performance Comparison
The following tables summarize quantitative data from various studies to allow for a comparison of the performance of this compound and its alternatives in representative organic transformations. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature; therefore, the data presented is compiled from different studies and should be interpreted with consideration of the specific substrates and reaction conditions employed.
Table 1: O-Prenylation of Phenols
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Hydroxyacetophenone | K₂CO₃ | Acetone | Reflux | 3 | High (not specified) | [1] |
| This compound | Differentially protected hydroquinone | Na | - | Reflux | - | 85 | [2] |
| Prenyl Alcohol Isomer | 4-Hydroxyacetophenone | BF₃·OEt₂ | Dioxane | RT | 5 | 8-19 (for C-prenylation) | [1] |
Table 2: C-Prenylation of Aromatic Compounds
| Reagent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol (phenoxide) | - | - | - | - | 30-50 | [2] |
| This compound | 2-Iodophenol | Pd(OAc)₂ / PPh₃ | DMF | - | - | 76 (major product) | [1] |
| Prenyl Alcohol Isomer | 4-Hydroxyacetophenone | BF₃·OEt₂ | Dioxane | RT | 5 | 8-19 | [1] |
| Dimethylallyl Pyrophosphate | Umbelliferone | FcPT1a (enzyme) | - | 28 | 16 | Product detected | [3] |
Experimental Protocols
Protocol 1: O-Prenylation of a Phenol using this compound
This protocol is adapted from the general procedure for the O-prenylation of 4-hydroxyacetophenone[1].
-
Reaction Setup: To a solution of the phenolic substrate (1.0 equiv) in acetone, add potassium carbonate (K₂CO₃, 1.5 equiv).
-
Addition of Reagent: Add this compound (1.1 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir for 3 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired O-prenylated product.
Protocol 2: Preparation and Use of a Prenyl Grignard Reagent
This protocol is a general procedure adapted from the synthesis of Grignard reagents.
-
Apparatus: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: Place magnesium turnings (1.2 equiv) in the flask. Add a small crystal of iodine to activate the magnesium.
-
Formation of Grignard Reagent: Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise from the addition funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.
-
Reaction with Electrophile: Once the magnesium has been consumed, cool the solution of the freshly prepared prenylmagnesium bromide. Add a solution of the electrophile (e.g., an aldehyde or ketone, 0.9 equiv) in the same anhydrous solvent dropwise at a temperature that maintains control of the reaction (e.g., 0 °C or room temperature).
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 3: Palladium-Catalyzed C-Prenylation of an Aryl Halide
This protocol is adapted from the Heck reaction of 2-iodophenol[1].
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (B44618) (PPh₃, 0.1 equiv) in dimethylformamide (DMF).
-
Addition of Reagents: Add triethylamine (B128534) (Et₃N, 2.0 equiv) as a base, followed by the prenylating agent (e.g., a prenyl boronate or, in this adapted example, this compound as the electrophile, 1.2 equiv).
-
Reaction: Heat the mixture under an inert atmosphere at an appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the C-prenylated product.
Protocol 4: Enzymatic Prenylation of an Aromatic Substrate
This protocol is a general guide based on the enzymatic prenylation of umbelliferone[3].
-
Enzyme Preparation: Obtain or prepare the desired prenyltransferase enzyme (e.g., as a crude microsomal preparation or a purified protein).
-
Reaction Mixture: Prepare a standard reaction mixture (e.g., in a total volume of 200 µL) containing a suitable buffer, the aromatic substrate (prenyl acceptor, e.g., 200 µM umbelliferone), the isoprenoid pyrophosphate donor (e.g., 200 µM DMAPP), and magnesium chloride (MgCl₂, e.g., 10 mM).
-
Enzymatic Reaction: Initiate the reaction by adding the enzyme preparation (e.g., 0.12 µg of total protein for a crude preparation). Incubate the mixture at an optimal temperature (e.g., 28 °C) for a specified time (e.g., 16 hours).
-
Quenching and Extraction: Stop the reaction by adding an acid (e.g., 100 µL of 3 M HCl). Extract the phenolic compounds with an organic solvent such as ethyl acetate.
-
Analysis: Analyze the extracted product by methods such as HPLC or LC-MS to confirm the formation of the prenylated product.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the different synthetic strategies for introducing a prenyl group.
Caption: SN2 reaction pathway for prenylation.
Caption: Friedel-Crafts alkylation pathway.
Caption: Grignard reaction for homoallylic alcohol synthesis.
Caption: Pd-catalyzed cross-coupling pathway.
Caption: Enzymatic prenylation pathway.
Conclusion
While this compound remains a widely used and effective reagent for introducing the prenyl moiety, a variety of alternative reagents offer distinct advantages in specific synthetic contexts. Prenyl chloride provides a less reactive option, while organometallic reagents open avenues for diverse C-C bond formations. Friedel-Crafts reactions with prenyl alcohols and enzymatic prenylations offer alternative strategies with different selectivity profiles. The choice of the optimal reagent will depend on a careful consideration of the substrate, the desired transformation, and the required reaction conditions. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convergent evolution of the UbiA prenyltransferase family underlies the independent acquisition of furanocoumarins in plants - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Insights into Intermediates of 4-bromo-3-methylbut-1-ene Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuances of reaction mechanisms is paramount. This guide provides a comparative analysis of the intermediates formed during reactions of 4-bromo-3-methylbut-1-ene, supported by spectroscopic data and detailed experimental protocols. We delve into the well-established electrophilic addition pathway and contrast it with an alternative free-radical initiated reaction, offering a comprehensive view of the factors governing product formation.
The reactivity of this compound is largely dictated by its unsaturated bond and the presence of a bromine atom, which can influence the stability of intermediates. The primary reaction pathway involves electrophilic addition, typically with a hydrogen halide like hydrogen bromide (HBr), which proceeds through a carbocation intermediate. An alternative approach involves free-radical bromination, for instance using N-bromosuccinimide (NBS), which proceeds via a radical intermediate. Understanding the spectroscopic signatures of these transient species is key to controlling reaction outcomes and optimizing synthetic routes.
Electrophilic Addition of HBr to this compound
The reaction of this compound with HBr is a classic example of electrophilic addition to an alkene. The reaction proceeds via a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, which predicts the formation of the most stable carbocation.
Experimental Protocol: Hydrobromination of this compound
Materials:
-
This compound
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) dropwise with constant stirring.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Intermediate: The 2-bromo-3-methylbutan-2-yl Cation
The key intermediate in this reaction is the tertiary carbocation, 2-bromo-3-methylbutan-2-yl cation. Direct spectroscopic observation of this transient species is challenging due to its high reactivity. However, its formation can be inferred from the structure of the final product and by analogy to similar, more stable carbocations studied under specialized conditions (e.g., in superacid media at low temperatures).
-
¹³C NMR: The positively charged carbon (C2) would exhibit a significant downfield shift, typically in the range of 250-350 ppm. The adjacent carbons would also be influenced, showing shifts different from the neutral parent molecule.
-
¹H NMR: The protons on the carbons adjacent to the carbocation center would be deshielded and show downfield shifts.
-
IR Spectroscopy: Carbocations exhibit characteristic stretching and bending vibrations. The C-C stretching frequencies adjacent to the cationic center are often observed in the 1300-1500 cm⁻¹ region.
Product Spectroscopic Data
The major product of this reaction, following rearrangement, is 2,3-dibromo-2-methylbutane.
| Spectroscopic Data | 2,3-dibromo-2-methylbutane |
| ¹H NMR (CDCl₃, ppm) | δ 1.85 (s, 6H), 4.55 (s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 30.1 (CH₃), 35.5 (CH₃), 68.9 (C), 76.8 (CH) |
| IR (KBr, cm⁻¹) | 2980 (C-H str), 1380 (C-H bend), 650 (C-Br str) |
| Mass Spec (m/z) | M⁺ peaks at 228, 230, 232 (due to Br isotopes); prominent fragments at 149, 151 ([M-Br]⁺), 69 ([M-2Br-H]⁺) |
Alternative Pathway: Free-Radical Bromination with NBS
An alternative to electrophilic addition is free-radical bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction typically leads to allylic bromination.
Experimental Protocol: Radical Bromination of this compound with NBS
Materials:
-
This compound
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (anhydrous)
-
Succinimide (byproduct)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous carbon tetrachloride, add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
The byproduct, succinimide, will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by distillation or column chromatography.
Intermediate: The 4-bromo-3-methylbut-1-en-3-yl Radical
This reaction proceeds through a resonance-stabilized allylic radical intermediate. The stability of this radical influences the product distribution.
Product Spectroscopic Data
The major product of this reaction is 1,4-dibromo-3-methylbut-1-ene.
| Spectroscopic Data | 1,4-dibromo-3-methylbut-1-ene |
| ¹H NMR (CDCl₃, ppm) | δ 1.80 (s, 3H), 3.95 (s, 2H), 6.20 (d, 1H), 6.40 (d, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 22.5 (CH₃), 45.1 (CH₂), 128.9 (CH), 135.4 (C), 138.2 (CH) |
| IR (KBr, cm⁻¹) | 3080 (=C-H str), 2960 (C-H str), 1640 (C=C str), 680 (C-Br str) |
| Mass Spec (m/z) | M⁺ peaks at 228, 230, 232; prominent fragments at 149, 151 ([M-Br]⁺) |
Comparison of Reaction Pathways
The choice of reaction conditions dramatically influences the nature of the intermediate and, consequently, the final product.
| Feature | Electrophilic Addition (HBr) | Free-Radical Bromination (NBS) |
| Intermediate | Tertiary Carbocation | Resonance-Stabilized Allylic Radical |
| Key Intermediate Stability | Governed by hyperconjugation and inductive effects. | Governed by resonance delocalization. |
| Major Product | 2,3-dibromo-2-methylbutane (after rearrangement) | 1,4-dibromo-3-methylbut-1-ene |
| Regioselectivity | Markovnikov addition | Allylic substitution |
Visualizing the Reaction Pathways
To further illustrate the distinct mechanisms, the following diagrams outline the signaling pathways for both the electrophilic addition and free-radical bromination reactions.
Caption: Electrophilic addition of HBr to this compound.
Caption: Free-radical bromination of this compound with NBS.
A Comparative Guide to the Kinetic Studies of 4-bromo-3-methylbut-1-ene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving 4-bromo-3-methylbut-1-ene. Due to the limited availability of direct kinetic data for this specific substrate, this document leverages data from structurally similar compounds to predict and compare its reactivity. The guide covers the primary reaction pathways—nucleophilic substitution (S N 1, S N 2) and elimination (E1, E2)—and offers detailed experimental protocols for conducting kinetic studies.
Introduction to the Reactivity of this compound
This compound is a secondary alkyl halide with an adjacent double bond. This structure allows for the formation of a resonance-stabilized allylic carbocation upon ionization, which can significantly influence its reaction pathways. The primary competing reactions are S N 1, S N 2, E1, and E2. The prevalence of each mechanism is highly dependent on the reaction conditions, including the nature of the solvent, the strength of the nucleophile or base, and the temperature.
Comparison of Reaction Kinetics: A Data-Driven Analysis
Table 1: Comparative Solvolysis Data of Bromoalkenes
| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Product Distribution | Reference |
| 4-bromobut-1-ene | 80% Ethanol | 70 | k = 1.6 x 10⁻⁵ | Primarily S N 2 products in most solvents. A minor S N 1 component (around 35%) is observed in highly ionizing, non-nucleophilic solvents like 97% TFE.[1] | [1] |
| Hypothetical: this compound | 80% Ethanol | 70 | Expected to be higher than 4-bromobut-1-ene | Increased proportion of S N 1 and E1 products due to the formation of a more stable secondary allylic carbocation. | N/A |
The methyl group in this compound is an electron-donating group, which will further stabilize the secondary allylic carbocation intermediate. This enhanced stability is predicted to increase the rate of unimolecular reactions (S N 1 and E1) compared to the less substituted 4-bromobut-1-ene. In solvolysis reactions, where the solvent acts as the nucleophile, a greater proportion of substitution and elimination products proceeding through a carbocation intermediate is expected.
Dominant Reaction Mechanisms and Influencing Factors
The competition between S N 1/E1 and S N 2/E2 pathways for this compound is dictated by several factors:
-
Solvent: Polar protic solvents (e.g., water, ethanol) favor S N 1 and E1 mechanisms by stabilizing the carbocation intermediate. Polar aprotic solvents (e.g., acetone, DMSO) favor S N 2 reactions.
-
Nucleophile/Base: Strong, unhindered nucleophiles favor the S N 2 pathway. Strong, bulky bases favor the E2 mechanism. Weak nucleophiles/bases favor S N 1 and E1 reactions.
-
Temperature: Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions.
Experimental Protocols
Kinetic Study of Solvolysis by Titration
This method is suitable for monitoring the rate of S N 1 solvolysis reactions that produce an acidic byproduct.
Materials:
-
This compound
-
Solvent (e.g., 80% ethanol/20% water)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Burette, pipettes, and flasks
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Place a known volume of the solvent in a reaction flask and bring it to the desired temperature in the water bath.
-
Add a few drops of the indicator to the solvent.
-
Add a precise, small volume of the standardized NaOH solution to the flask to make the solution slightly basic (the color of the indicator will change).
-
Initiate the reaction by adding a known volume of the this compound stock solution to the flask and start a timer.
-
Record the time it takes for the acidic product of the solvolysis to neutralize the added NaOH, indicated by a color change.
-
Immediately add another precise volume of the NaOH solution and record the time for the subsequent color change.
-
Repeat this process for several data points.
-
The rate constant can be determined by plotting the appropriate concentration versus time data. For an S N 1 reaction, a plot of ln([Alkyl Halide]) versus time will yield a straight line with a slope of -k.
Product Analysis by Gas Chromatography (GC)
This protocol is used to determine the distribution of products from the reaction of this compound.
Materials:
-
Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., Flame Ionization Detector - FID)
-
Reaction mixture at various time points
-
Internal standard (a non-reactive compound with a known concentration)
-
Solvent for dilution (e.g., diethyl ether)
Procedure:
-
At specific time intervals, withdraw an aliquot from the reaction mixture.
-
Quench the reaction by, for example, cooling it rapidly or adding a neutralizing agent if necessary.
-
Add a known amount of an internal standard to the aliquot.
-
Dilute the sample with a suitable solvent.
-
Inject a small volume of the prepared sample into the gas chromatograph.
-
Record the chromatogram, which will show peaks corresponding to the starting material, products, and the internal standard.
-
The area of each peak is proportional to the concentration of the corresponding compound.
-
By comparing the peak areas of the products to the peak area of the internal standard, the concentration and relative percentage of each product can be determined over time.
Visualizing Reaction Pathways and Workflows
Caption: Competing reaction pathways for this compound.
Caption: Experimental workflow for kinetic and product analysis.
Caption: Logical framework for comparing bromoalkene reactivity.
References
yield comparison of different synthetic routes to 4-bromo-3-methylbut-1-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-bromo-3-methylbut-1-ene, a valuable reagent in organic synthesis. The comparison focuses on yield, reaction conditions, and the nature of the starting materials. All quantitative data is summarized for clarity, and detailed experimental protocols for the cited methods are provided.
At a Glance: Synthesis Route Comparison
| Synthetic Route | Starting Material | Reagents | Yield (%) |
| Route 1 | 3-methyl-3-buten-1-ol (B123568) | Phosphorus tribromide (PBr₃) | 75% |
| Route 2 | 3-methyl-1-butene (B165623) | N-Bromosuccinimide (NBS) | Moderate (potential for isomeric mixtures) |
Synthetic Route Analysis
Two principal strategies have been identified for the synthesis of this compound: the conversion of a primary alcohol and the allylic bromination of an alkene.
Route 1: Bromination of 3-methyl-3-buten-1-ol
This approach utilizes the readily available alcohol, 3-methyl-3-buten-1-ol (isoprenol), and converts the hydroxyl group to a bromide. A common and effective reagent for this transformation is phosphorus tribromide (PBr₃). This method is generally reliable for primary alcohols and can provide good yields.
Route 2: Allylic Bromination of 3-methyl-1-butene
This route involves the selective bromination at the allylic position of 3-methyl-1-butene using N-bromosuccinimide (NBS). Allylic bromination is a radical substitution reaction, typically initiated by light or a radical initiator. While this method can be effective, it carries the risk of forming isomeric products due to the potential for allylic rearrangement of the radical intermediate. The reaction of NBS with 1-butene, for example, can yield a mixture of 3-bromo-1-butene (B1616935) and 1-bromo-2-butene.[1]
Experimental Protocols
Route 1: Synthesis of this compound from 3-methyl-3-buten-1-ol with Phosphorus Tribromide
Procedure:
This protocol is based on a general procedure for the conversion of primary alcohols to alkyl bromides using phosphorus tribromide.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 3-methyl-3-buten-1-ol.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the alcohol with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation to yield this compound.
Expected Yield: A yield of approximately 75% has been reported for similar transformations.
Route 2: Synthesis of this compound from 3-methyl-1-butene via Allylic Bromination with NBS
Procedure:
This protocol is a general procedure for allylic bromination using N-bromosuccinimide.[2]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1-butene in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.
-
Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Continue the reaction until all the starting alkene has been consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Due to the potential for isomeric products, purification by fractional distillation or chromatography is necessary to isolate this compound.
Expected Yield: Yields for allylic brominations can be moderate and are highly dependent on the substrate and reaction conditions. The formation of isomeric byproducts can lower the yield of the desired product.
Logical Workflow for Synthesis Route Selection
Caption: A flowchart comparing the two main synthetic pathways to this compound.
References
Safety Operating Guide
Safe Disposal of 4-bromo-3-methylbut-1-ene: A Comprehensive Guide for Laboratory Professionals
Introduction: 4-bromo-3-methylbut-1-ene is a reactive organobromine compound that requires careful handling and disposal to ensure laboratory safety and environmental protection. Due to its potential hazards, including flammability and irritation, it is imperative that researchers, scientists, and drug development professionals are equipped with precise procedural guidance for its management. This document provides essential safety information, operational plans, and detailed disposal protocols to foster a safe and compliant laboratory environment.
Safety and Physical Properties
| Property | Data | Reference Compounds |
| Molecular Formula | C₅H₉Br | This compound[1] |
| Molecular Weight | 149.03 g/mol | This compound[1] |
| Appearance | Liquid | 1-Bromo-3-methylbutane[2] |
| Boiling Point | 120 - 121 °C / 248 - 249.8 °F @ 760 mmHg | 1-Bromo-3-methylbutane[2] |
| Flash Point | 32 °C / 89.6 °F | 1-Bromo-3-methylbutane[2] |
| Density | 1.29 g/mL at 20 °C | 1-Bromo-3-methylbut-2-ene |
| Hazards | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3][4] | 4-Bromo-2-methylbut-1-ene, 1-Bromo-3-methylbutane |
| Incompatible Materials | Strong oxidizing agents, Strong bases, Metals.[2] | 1-Bromo-3-methylbutane |
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment must be worn:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) approved standards.
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Skin and Body Protection: Wear a flame-retardant lab coat or a chemical-resistant apron. For larger quantities or in situations with a higher risk of exposure, a complete chemical-resistant suit is recommended.
-
Respiratory Protection: In case of inadequate ventilation, or when dealing with spills or aerosols, wear a respirator with an appropriate cartridge for organic vapors.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Remove all sources of ignition from the area, including sparks, open flames, and hot surfaces. Use non-sparking tools for cleanup.
-
Containment: For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or vermiculite. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be treated as hazardous waste.
Disposal Procedures
There are two primary methods for the disposal of this compound: direct disposal via a licensed waste management service and in-lab chemical neutralization for small quantities.
Plan A: Direct Disposal of Chemical Waste
This is the preferred method for disposing of larger quantities of this compound or contaminated materials.
-
Waste Collection: Collect the waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed professional waste disposal service.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal in accordance with local, state, and federal regulations.
Plan B: In-Lab Chemical Neutralization (Hydrolysis)
For small quantities of this compound, chemical neutralization through hydrolysis can be performed to convert it into a less hazardous alcohol. This procedure should be carried out by trained personnel in a well-ventilated chemical fume hood.
Objective: To convert this compound into the less hazardous 3-methylbut-3-en-1-ol.
Materials:
-
This compound
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Setup: Assemble a reflux apparatus in a chemical fume hood. Place a magnetic stir bar in the round-bottom flask.
-
Reaction Mixture: For every 1 gram of this compound, add 20 mL of 1 M aqueous sodium hydroxide solution to the round-bottom flask.
-
Heating and Reflux: With gentle stirring, heat the mixture to reflux (approximately 100°C) using the heating mantle. Allow the reaction to proceed under reflux for at least 2 hours to ensure complete hydrolysis.
-
Cooling: After the reflux period, turn off the heating mantle and allow the reaction mixture to cool to room temperature.
-
Neutralization: Check the pH of the solution. If it is still basic, neutralize it by adding a suitable acid (e.g., dilute hydrochloric acid) dropwise until the pH is between 6 and 8.
-
Work-up: The resulting aqueous solution containing 3-methylbut-3-en-1-ol and sodium bromide is significantly less hazardous.
-
Final Disposal: This aqueous waste can typically be disposed of down the drain with copious amounts of water, but always check with your local EHS guidelines for disposal of dilute, neutralized organic solutions.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
